Product packaging for Formoterol fumarate hydrate(Cat. No.:)

Formoterol fumarate hydrate

Cat. No.: B10787313
M. Wt: 840.9 g/mol
InChI Key: RATSWNOMCHFQGJ-XODSYJLDSA-N
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Description

Significance in Contemporary Pharmaceutical Science and Technology

The significance of formoterol (B127741) fumarate (B1241708) hydrate (B1144303) in modern pharmaceutical science is multifaceted. It is a cornerstone in the management of respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD). chemimpex.comastellas.com Its primary mechanism of action involves relaxing the smooth muscle in the airways, leading to bronchodilation. drugbank.comwikipedia.org A key clinical advantage is its rapid onset of action, comparable to short-acting agonists like salbutamol, combined with a prolonged duration of action of up to 12 hours. drugbank.com

In pharmaceutical technology, research is actively focused on optimizing its formulation and delivery methods to enhance efficacy and patient compliance. chemimpex.com This includes its incorporation into various inhalation devices like dry-powder inhalers (DPIs) and pressurized metered-dose inhalers (pMDIs). nih.govinhalationmag.com A major area of contemporary research involves its use in fixed-dose combination therapies. Combining formoterol fumarate hydrate with inhaled corticosteroids (ICS) like budesonide (B1683875) or mometasone (B142194) furoate, and/or long-acting muscarinic antagonists (LAMA) like glycopyrronium, has become a standard approach in managing respiratory diseases. wikipedia.orgnih.govconsensus.appdovepress.com These combination products leverage the complementary mechanisms of the different drug classes to improve lung function and reduce exacerbations. nih.govdovepress.com

Physicochemical Properties of Formoterol Fumarate Dihydrate
Property Value / Description
Chemical Name N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-formamide, (E)-2-butenedioate, dihydrate
Molecular Formula C42H56N4O14 chemicalbook.comchemsrc.com
Molecular Weight 840.91 g/mol chemicalbook.comchemsrc.com
Appearance White to off-white or slightly yellow solid/powder sfda.gov.sachemicalbook.com
Melting Point 116-120°C chemsrc.comchemicalbook.com
Solubility Slightly soluble in water; soluble in DMSO and methanol. caymanchem.comsfda.gov.sachemicalbook.com
pKa (CX Acidic) 8.61 ebi.ac.uk
pKa (CX Basic) 9.81 ebi.ac.uk

Evolution of Research Paradigms and Scientific Inquiry

The scientific inquiry into formoterol began with its identification as a potent and selective β2-adrenoceptor agonist with a long duration of action. caymanchem.com Initially, it was developed and used as a racemic mixture, containing both the (R,R) and (S,S) enantiomers in a 1:1 ratio. drugbank.comgoogle.com Subsequent research revealed that the therapeutic activity resides almost exclusively in the (R,R)-enantiomer, which is approximately 1000 times more potent than the (S,S)-isomer. google.com This discovery led to the development of arformoterol, the pure (R,R)-enantiomer, for clinical use. wikipedia.orggoogle.com

A significant evolution in the research paradigm has been the extensive investigation into the solid-state properties of formoterol fumarate. Studies on polymorphism revealed that the compound can exist in multiple crystalline forms, including three anhydrates and several solvates (dihydrate, diethanolate, diisopropanolate). researchgate.net This research is crucial because different polymorphic and solvated forms can have different physical properties, affecting the stability and bioavailability of the final drug product. Thermodynamic studies have suggested that the dihydrate form is the most stable, attributed to its efficient hydrogen bonding network. researchgate.net

More recently, the research focus has shifted heavily towards its application in combination therapies. Large-scale clinical trials, such as the KRONOS and ETHOS studies, have evaluated the efficacy of triple-therapy inhalers containing formoterol fumarate dihydrate, an inhaled corticosteroid (budesonide), and a long-acting muscarinic antagonist (glycopyrronium). dovepress.com This research paradigm investigates the synergistic effects of combining multiple therapeutic agents to provide enhanced benefits in lung function and reduction of exacerbation rates in patients with moderate to severe COPD. nih.govdovepress.com

Overview of Key Academic Research Domains

Academic and industrial research on this compound is concentrated in several key domains:

Pharmaceutical Development and Formulation: This domain focuses on creating stable and efficient drug delivery systems. A significant area of study is the development of co-suspension delivery technology for metered-dose inhalers, which allows for the formulation of combination products with consistent dose delivery. consensus.app Research also compares the dosing efficiency of different inhaler types, such as soft mist inhalers (SMIs), pressurized metered-dose inhalers (pMDIs), and dry-powder inhalers (DPIs). inhalationmag.com

Solid-State Chemistry and Polymorphism: This research area investigates the different crystal structures (polymorphs) and solvates of formoterol fumarate. researchgate.net Techniques like X-ray diffraction, vibrational spectroscopy, and thermal analysis are used to characterize these forms. researchgate.net Understanding the solid-state chemistry is vital for controlling the manufacturing process and ensuring the quality and stability of the active pharmaceutical ingredient. fda.govresearchgate.net Carbon-13 cross-polarization magic-angle spinning nuclear magnetic resonance (NMR) has been used to characterize and quantify mixtures of the anhydrate and dihydrate forms. researchgate.net

Clinical Research and Trials: A substantial body of research involves clinical trials to evaluate the efficacy of this compound, both as a monotherapy and in combination with other drugs for asthma and COPD. nih.govclinicaltrials.gov These studies assess endpoints such as improvements in lung function (e.g., FEV1), reduction in exacerbation rates, and patient-reported outcomes. nih.govdovepress.com Trials like KRONOS have been pivotal in establishing the benefits of triple therapy in COPD patients. dovepress.com

Pharmacokinetic and Pharmacodynamic Studies: This domain examines how the drug is absorbed, distributed, metabolized, and excreted by the body, and its mechanism of action at the receptor level. Research has confirmed its high selectivity for β2- over β1-adrenoceptors. caymanchem.comchemicalbook.com Pharmacokinetic studies compare systemic exposure from different formulations and in different patient populations, such as healthy adults in Chinese and Japanese populations, to ensure consistent performance and tolerability. consensus.app

Key Research Findings Summary
Research Area Key Findings
Selectivity Displays 330-fold selectivity for β2 over β1 adrenergic receptors. chemicalbook.com
Polymorphism Exists in multiple forms, including three anhydrates and various solvates; the dihydrate form is thermodynamically most stable due to efficient hydrogen bonding. researchgate.net
Combination Therapy (KRONOS Study) Triple therapy with budesonide/glycopyrronium/formoterol fumarate (BGF) showed significant benefits in lung function compared to dual therapies in patients with moderate-to-very-severe COPD. dovepress.com
Delivery Technology Development of co-suspension delivery technology enables the formulation of fixed-dose combinations in metered-dose inhalers. consensus.app
Enantiomer Potency The (R,R)-enantiomer is the active form and is about 1000 times more potent than the (S,S)-enantiomer. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H56N4O14 B10787313 Formoterol fumarate hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H24N2O4.C4H4O4.2H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);2*1H2/b;;2-1+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATSWNOMCHFQGJ-XODSYJLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N4O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

840.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183814-30-4
Record name Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4- methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel-, (2E)-2- butenedioate (2:1), hydrate (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Chemistry and Process Development

Advanced Synthetic Methodologies for Formoterol (B127741) Fumarate (B1241708) Hydrate (B1144303)

The synthesis of formoterol, a molecule with two chiral centers, presents significant challenges in achieving the desired stereoisomer with high purity and efficiency. The (R,R)-enantiomer is recognized as the most pharmacologically active isomer, being approximately 1000 times more potent than its (S,S) counterpart. acs.orgmdpi.com Consequently, research has focused on developing stereoselective and efficient synthetic routes.

Development of Efficient Synthetic Pathways

One key intermediate is an optically pure styrene (B11656) oxide derivative, (R)-4-benzyloxy-3-formamidostyrene oxide. epo.org The other is a chiral amine, (R)-N-benzyl-2-(4-methoxyphenyl)-1-methylethyl amine or a similar structure. epo.orggoogle.com The coupling of these two fragments, often performed without a solvent at high temperatures (100-140°C) or in a high-boiling inert solvent, yields a dibenzylated formoterol intermediate. google.com

The final step involves debenzylation, typically through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum. acs.orggoogle.com This reaction is usually conducted in a polar solvent such as ethanol (B145695), isopropanol (B130326), or a mixture thereof. google.com The resulting formoterol base can then be crystallized, often from an isopropanol/water mixture, to enhance purity before being converted to the fumarate salt. google.com

Process improvements focus on avoiding tedious purification of intermediates and utilizing more suitable solvents to enhance yield and purity. google.com For instance, some processes aim to generate the formoterol fumarate salt directly from the hydrogenation mixture, although purification via an alternative salt, like the tartrate salt, can sometimes yield a product with higher purity by more effectively removing certain impurities. google.com The L-(+)-tartrate salt of R,R-formoterol is noted for being non-hygroscopic and easy to handle, existing in two polymorphic forms. google.com

Stereoselective Synthesis and Chiral Resolution Techniques

Achieving the specific (R,R) stereochemistry of formoterol is paramount. This is accomplished through two primary strategies: stereoselective synthesis using chiral precursors and chiral resolution of racemic or diastereomeric mixtures.

Stereoselective Synthesis: This approach introduces chirality early in the synthetic sequence. A key method involves the asymmetric catalytic reduction of a prochiral bromoketone intermediate, 2-bromo-4′-(benzyloxy)-3′-nitroacetophenone. acs.org Using an oxazaborolidine catalyst derived from (1R, 2S)-1-amino-2-indanol, the corresponding chiral bromohydrin can be produced with high enantiomeric excess. acs.org Another strategy employs a chiral amine, such as (R)-1-(4-Methoxyphenyl)-N-(R)-1-phenylethyl)propan-2-amine, which is coupled with a styrene oxide derivative to set the stereochemistry. researchgate.net

Chiral Resolution: Resolution techniques are widely used to separate the desired enantiomer from a racemic mixture.

Resolution of Intermediates: A common industrial practice is the resolution of the chiral amine side chain intermediate. Racemic 2-N-benzylamino-1-(p-methoxyphenyl)propane can be resolved using a chiral acid, such as L- or D-mandelic acid, through fractional crystallization. google.com

Resolution of Diastereomers: When a racemic epoxide is coupled with an optically pure amine, a mixture of diastereomers is formed. epo.org These diastereomers, having different physical properties, can be separated by methods like fractional crystallization or column chromatography. epo.orggoogle.com For example, the fumarate salt of the dibenzylated intermediate can be fractionally crystallized from a solvent system like ethyl acetate (B1210297) containing a small amount of a more polar solvent such as dimethylformamide (DMF). google.com

Resolution of the Final Product: While less efficient, resolution of the final racemic formoterol has been achieved using L-tartaric acid, though yields can be low. acs.orgepo.org

Chromatographic Separation: High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful analytical and preparative tool. Polysaccharide-based columns, such as Chiralpak AD-H, have demonstrated excellent selectivity for separating formoterol enantiomers. asianpubs.org Another technique involves using an achiral column but adding a chiral mobile phase additive, like sulfated β-cyclodextrin, to achieve separation. chemrxiv.org

Impurity Profiling and Control in Manufacturing Processes

The control of impurities in active pharmaceutical ingredients is a critical aspect of drug manufacturing, mandated by regulatory authorities to ensure safety and efficacy. clearsynth.com For formoterol fumarate hydrate, this involves the identification of process-related impurities and the analysis of products formed through degradation.

Identification and Characterization of Process-Related Impurities

A variety of impurities can arise during the synthesis of formoterol. These can be unreacted starting materials, intermediates, by-products from side reactions, or reagents. Regulatory bodies like the European Pharmacopoeia (EP) list several known impurities that must be monitored. google.comclearsynth.com

Some of the identified process-related impurities include:

Formoterol EP Impurity A: A key degradant, particularly from oxidation. clearsynth.comasianpubs.org

Formoterol EP Impurity H clearsynth.com

Formoterol Fumarate benzoxazol impurity clearsynth.comclearsynth.com

Deformyl Formoterol: An impurity resulting from the loss of the formyl group. clearsynth.com

Other impurities resulting from variations in the core structure or side chain, such as Arformoterol Meta isomer and 3-Methyl Arformoterol. clearsynth.com

The table below lists some of the known process-related impurities of Formoterol.

Impurity NameCAS NumberMolecular Formula
(S,S)-Formoterol67346-48-9C₁₉H₂₄N₂O₄
1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone43229-01-2C₁₅H₁₂BrNO₄
Formoterol EP impurity A (Mixture of Diastereomers)652994-19-9C₁₈H₂₆N₂O₄
Formoterol EP Impurity H2514947-17-0C₁₉H₂₄N₂O₃
Formoterol Fumarate Dihydrate EP Impurity G64-13-1C₁₀H₁₅NO
Formoterol Impurity N43229-70-5C₃₃H₃₆N₂O₄
Formoterol Fumarate Impurity E (Mixture of Diastereomers)1616967-26-0C₂₀H₂₆N₂O₄
Formoterol Fumarate Dihydrate - Impurity F1795129-59-7C₃₇H₄₆N₄O₆

This table is not exhaustive and represents a selection of known impurities. Data sourced from clearsynth.comsimsonpharma.comsynthinkchemicals.compharmaffiliates.com.

Analysis of Degradation Products and Isomeric Forms

Degradation Products: Forced degradation studies are performed to understand the stability of the drug substance under various stress conditions, including acid, base, oxidation, heat, and light. asianpubs.org Formoterol fumarate dihydrate has been found to be particularly sensitive to oxidative stress, which leads to the formation of Impurity A as a key degradant. asianpubs.org Degradation has also been observed under acidic conditions. researchgate.net Stability-indicating analytical methods, such as RP-HPLC, are developed to separate the drug from all potential degradation products, ensuring that the analytical method is specific and can accurately measure the drug in the presence of its degradants. asianpubs.orgpharmacophorejournal.com

Isomeric Forms: Due to the presence of two chiral centers, formoterol can exist as four stereoisomers: (R,R), (S,S), (R,S), and (S,R). google.com The (R,R)-isomer is the desired active compound, while the other three are considered isomeric impurities. The (S,S)-enantiomer and the diastereomers ((R,S) and (S,R)) have significantly different pharmacological profiles and must be controlled to very low levels. acs.orgmdpi.comepo.org For example, Formoterol EP Impurity I is the (R,S)-isomer or (S,R)-isomer. tlcstandards.comsynzeal.com The control and quantification of these isomers are critical. Chiral HPLC methods are essential for separating and quantifying all four stereoisomers, ensuring the stereochemical purity of the final product. asianpubs.orgchemrxiv.org

Solid State Science and Pharmaceutical Crystallography

Polymorphism and Amorphism of Formoterol (B127741) Fumarate (B1241708) Hydrate (B1144303)

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. This can lead to variations in physical properties such as melting point, solubility, and stability. Amorphous forms, on the other hand, lack a long-range ordered crystal structure.

Polymorph Screening and Identification of Crystalline Forms

Polymorph screening for formoterol fumarate has been conducted using various solvents to explore its crystalline diversity. Such studies are crucial for identifying the most stable form for pharmaceutical development.

Research has identified at least three anhydrous polymorphs of formoterol fumarate, often designated as Forms A, B, and C. nih.govresearchgate.netresearchgate.net Thermodynamic analysis suggests that these anhydrous forms can be reversibly interconverted under different conditions, indicating a complex polymorphic landscape. nih.gov The crystal structure of the most stable anhydrate has been investigated, revealing key insights into its packing and stability. nih.gov One of the uncharacterized anhydrous forms, Form C, which is produced by the desolvation of certain solvates, is understood to have a single formoterol ion and half a fumarate ion in its asymmetric unit. researchgate.netresearchgate.net

The commercially available form of racemic formoterol fumarate is a dihydrate. google.com This dihydrate form is considered to be the most stable solid form under ambient conditions. researchgate.net Its stability is attributed to the efficient hydrogen bonding network between formoterol, fumarate, and water molecules, which results in a well-packed crystal structure. researchgate.net The dihydrate's crystal structure has been a subject of study to understand its stability and properties. nih.govresearchgate.net Research has also presented carbon-13 cross-polarization magic-angle spinning nuclear magnetic resonance (NMR) spectra of both the anhydrous and dihydrate forms of formoterol fumarate. researchgate.net

Solvates and Co-crystals Characterization

Solvates are crystalline solid adducts containing either stoichiometric or non-stoichiometric amounts of a solvent incorporated into the crystal lattice. When the solvent is water, these are termed hydrates. Co-crystals are multi-component crystals in which the components are solid at room temperature and are held together by non-ionic interactions.

Studies have revealed the existence of several alcohol-based solvates, or alcoholates, of formoterol fumarate. Specifically, a diethanolate and a diisopropanolate have been identified and characterized. nih.govresearchgate.netresearchgate.net The crystal structures of these alcoholates have been investigated, contributing to the understanding of how different solvent molecules can be incorporated into the formoterol fumarate crystal lattice. nih.gov Solid-state NMR techniques have been employed to study the structures of these alcoholates, providing detailed information at the molecular level. researchgate.netrsc.org Desolvation of the diethanolate and diisopropanolate solvates leads to the formation of the anhydrous polymorph, Form C. researchgate.net

In addition to alcoholates, a dibenzylalcoholate solvate of formoterol fumarate has also been discovered through polymorph screening. nih.govresearchgate.net The identification of these various solvates highlights the propensity of formoterol fumarate to interact with different solvents to form stable crystalline structures. This comprehensive understanding of solvate formation is critical for controlling the solid form of the API during manufacturing processes.

Amorphous Forms and Their Solid-State Properties

The amorphous state of a pharmaceutical compound is characterized by a lack of long-range molecular order, which can influence its physical and chemical properties. srce.hr Amorphous forms generally exhibit higher Gibbs free energy, leading to increased apparent solubility and faster dissolution rates compared to their crystalline counterparts. srce.hruni-lj.si This can be advantageous for drugs with dissolution-rate limited absorption. uni-lj.si However, the inherent physical instability of the amorphous state is a significant drawback, as it can lead to recrystallization. srce.hruni-lj.si

Amorphous formoterol fumarate can be produced through various methods, including cryo-milling, quench-cooling, and spray drying. uni-lj.sijrespharm.com Studies have shown that the amorphous form of formoterol fumarate can transform into the more stable crystalline form A at temperatures between 105-120 °C or at 75% relative humidity. researchgate.net The glass transition temperature (Tg) of amorphous formoterol has been noted, above which it will crystallize upon further heating. uni-lj.si For instance, spray-drying a solution containing formoterol fumarate and mometasone (B142194) furoate resulted in the formoterol component being in an amorphous state. jrespharm.com Solid-state nuclear magnetic resonance (SSNMR) is a powerful technique for studying both crystalline and amorphous materials, providing insights into their structure and dynamics. researchgate.net

Crystal Structure Elucidation and Analysis

Detailed Crystallographic Investigations

The crystal structure of formoterol fumarate dihydrate has been a subject of detailed investigation to understand its solid-state behavior. Polymorph screening has revealed the existence of three anhydrates, a dihydrate, a diethanolate, a diisopropanolate, and a dibenzylalcoholate. researchgate.netnih.gov The crystal structures of three of these solvated forms and the most stable anhydrate have been determined, indicating that solvation is crucial for achieving a stable and well-packed crystal structure. researchgate.netnih.gov

Crystallographic investigations, including X-ray diffraction (XRD), have been employed to characterize the different solid forms. jrespharm.commdpi.com These studies provide information on the arrangement of molecules within the crystal lattice. For instance, DSC analysis of formoterol fumarate dihydrate shows an endothermic peak around 122°C, which is attributed to dehydration. jrespharm.com

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Intermolecular interactions, particularly hydrogen bonds, play a critical role in the crystal packing and stability of formoterol fumarate hydrate. Hydrogen bonds are strong, directional interactions that occur between a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. libretexts.orgnih.gov

In the crystal structure of formoterol fumarate dihydrate, water molecules are integral to stabilizing the structure through an extensive network of hydrogen bonds. researchgate.net These interactions occur between the formoterol and fumarate ions, as well as with the water molecules of hydration. researchgate.net The dihydrate form is considered the most stable solid form due to its efficient hydrogen bonding, which leads to a well-packed crystal structure. researchgate.net Computational methods, such as Density Functional Theory (DFT), have been used to study the vibrational spectra and intramolecular hydrogen bonding in different solvates of formoterol fumarate, further confirming the stability of the dihydrate form. researchgate.net

Structural Impact on Molecular Conformation and Packing

The presence of different solvates highlights the conformational flexibility of the formoterol molecule and its ability to interact with various solvent molecules. researchgate.netnih.gov The dihydrate form, however, demonstrates a particularly favorable packing arrangement stabilized by the hydrogen bond network. researchgate.net This efficient packing contributes to its thermodynamic stability compared to other solid forms. researchgate.net

Thermodynamic Stability and Solid-State Phase Transformations

Evaluation of Relative Thermodynamic Stability of Polymorphs and Solvates

The thermodynamic stability of different solid forms of a drug is a crucial factor in pharmaceutical development. For formoterol fumarate, several polymorphs and solvates have been identified, and their relative stabilities have been evaluated. researchgate.netnih.gov Thermodynamic testing has shown that five different crystal modifications of formoterol fumarate are thermodynamically stable under various conditions, as they are reversibly related to each other. researchgate.netnih.gov

The dihydrate form is generally considered the most thermodynamically stable form under ambient conditions. researchgate.net This stability is attributed to the favorable energetics of its crystal lattice, which is a result of the efficient hydrogen bonding and molecular packing. researchgate.net The relative stability of other forms, such as the anhydrates and other solvates, can be influenced by factors like temperature and humidity. researchgate.net For example, the amorphous form can convert to the stable crystalline form A under certain conditions. researchgate.net

Below is a table summarizing some of the identified solid forms of formoterol fumarate and their characteristics.

Solid FormDescriptionKey Characteristics
Dihydrate A crystalline solid containing two water molecules per formula unit of formoterol fumarate. researchgate.netnih.govConsidered the most thermodynamically stable form under ambient conditions due to efficient hydrogen bonding. researchgate.net
Anhydrates Crystalline solids that do not contain water of crystallization. Three distinct anhydrate forms have been identified. researchgate.netnih.govCan be formed from the amorphous state or by desolvation of solvates. researchgate.net
Diethanolate A crystalline solvate containing two molecules of ethanol (B145695) per formula unit of formoterol fumarate. researchgate.netnih.govIts structure has been investigated to understand the role of solvent in crystal packing. researchgate.netnih.gov
Diisopropanolate A crystalline solvate containing two molecules of isopropanol (B130326) per formula unit of formoterol fumarate. researchgate.netnih.govAnother example of a solvate form, highlighting the molecule's ability to incorporate different solvents. researchgate.netnih.gov
Dibenzylalcoholate A crystalline solvate containing two molecules of benzyl (B1604629) alcohol per formula unit of formoterol fumarate. nih.govFurther demonstrates the diversity of solvates that formoterol fumarate can form. nih.gov
Amorphous Form A non-crystalline solid lacking long-range molecular order. srce.hruni-lj.siExhibits higher solubility but is less stable and can recrystallize. srce.hruni-lj.si

Mechanisms of Solvent-Mediated Phase Transformations

Solvent-mediated phase transformations are crucial phenomena in the crystallization of formoterol fumarate. The choice of solvent can dictate which polymorphic or solvated form is produced. Research has shown that formoterol fumarate can exist in multiple solid forms, including anhydrates and various solvates. researchgate.net A comprehensive polymorph screening performed in twelve different solvents identified three distinct anhydrate forms, a dihydrate, a diethanolate, a diisopropanolate, and a dibenzylalcoholate. researchgate.netnih.gov

The mechanism of these transformations is rooted in the thermodynamic stability of the different forms in a given solvent system. The transformation pathway often involves the dissolution of a metastable form followed by the crystallization of a more stable form. For instance, studies of formoterol fumarate dihydrate in ethanol-water mixtures indicate that at certain concentrations, it likely forms a less soluble ethanol solvate, which then precipitates. mdpi.com This highlights that solvation can be necessary to achieve a stable and well-packed crystal structure. researchgate.net Thermodynamic testing has suggested that five of these crystal modifications are thermodynamically stable under different conditions and are reversibly related to one another. researchgate.netnih.gov This complex phase behavior can be mapped using phase diagrams to understand and control the desired solid form during manufacturing. cambridge.org

Table 1: Observed Solid Forms of Formoterol Fumarate from Solvent Screening

Solvent/ConditionResulting Solid FormReference
WaterDihydrate researchgate.net
EthanolDiethanolate researchgate.netnih.gov
IsopropanolDiisopropanolate researchgate.netnih.gov
Benzyl AlcoholDibenzylalcoholate researchgate.netnih.gov
Various (12 solvents)Three Anhydrate Forms researchgate.netnih.gov

Kinetics and Mechanisms of Amorphous-to-Crystalline Transitions

The amorphous form of a drug is characterized by a lack of long-range molecular order, which gives it higher free energy compared to its crystalline counterparts. uni-lj.si This higher energy state can theoretically improve dissolution rates but also makes the amorphous form inherently unstable and prone to recrystallization. uni-lj.sisrce.hr

The transition from the amorphous to the crystalline state is a thermodynamically driven process that can be initiated by factors such as heat and moisture. nih.gov The presence of residual water can act as a plasticizer, lowering the glass transition temperature (Tg) and increasing molecular mobility, thereby facilitating recrystallization. mdpi.com While specific kinetic studies on the amorphous-to-crystalline transition of formoterol fumarate are not extensively detailed in the provided literature, the general principles apply. However, research has led to the development of amorphous formulations of formoterol fumarate that exhibit high glass transition temperatures and show no signs of recrystallization, even at high relative humidities, indicating that formulation strategies can successfully inhibit this transformation. researchgate.netresearchgate.net The mechanism of amorphization itself can occur through processes like milling, which introduces structural disorder, or by rapidly removing solvent from a solution, as in spray drying. uni-lj.sisrce.hr

Studies on Desolvation Processes and Hydrate-Anhydrate Interconversions

The interconversion between the hydrated and anhydrous forms of formoterol fumarate is a key aspect of its solid-state chemistry. The dihydrate is a common and stable form. researchgate.net The process of desolvation, or the removal of water from the hydrate, has been studied using thermal analysis techniques like Differential Scanning Calorimetry (DSC).

DSC thermograms of formoterol fumarate dihydrate consistently show an initial endothermic event that corresponds to the loss of water of hydration. researchgate.netmdpi.com This event is often observed as a bimodal peak, with onset temperatures reported between 104°C and 111°C. researchgate.netmdpi.com Following dehydration, a second endotherm may appear at a higher temperature (around 130-136°C), which is attributed to the melting of the resulting anhydrate. researchgate.netmdpi.com

However, the desolvation process is not always straightforward. Studies have found that the desolvation of formoterol fumarate solvates is highly dependent on the physical environment and the analytical technique used. researchgate.net It does not necessarily occur at a single, well-defined temperature and can lead to the formation of different anhydrous polymorphs (form I vs. form II). researchgate.net Furthermore, the interconversion is often reversible; anhydrous or partially hydrated forms can absorb moisture from the environment to convert to the dihydrate form. core.ac.uk

Table 2: Thermal Analysis Data for Formoterol Fumarate Dihydrate

Thermal EventObserved Temperature (°C)Analytical MethodReference
Loss of water of hydration (Desolvation)~111°C (first peak)DSC researchgate.net
Loss of water of hydration (Desolvation)104°C (initial peak)DSC mdpi.com
Melting of Anhydrate~136°C (second peak)DSC researchgate.net
Melting of Anhydrate130°C (main peak)DSC mdpi.com

Impact of Solid-State Form on Formulation Performance

The solid-state form of this compound has direct and significant consequences for the performance of its pharmaceutical formulations, particularly for dry powder inhalers (DPIs).

Influence on Microstructure and Particle Behavior

Different solid-state forms result in particles with distinct microstructural properties. For example, an amorphous formulation of formoterol fumarate co-formulated with roflumilast (B1684550) was found to consist of wrinkled particles, which contributed to low bulk and tapped densities and a high surface area. researchgate.net In contrast, crystalline forms typically have more defined shapes, such as needles or plates.

Processing techniques used to achieve the desired particle size for inhalation (1-5 µm) also influence the microstructure. mdpi.com Micronization, a common size-reduction technique, can induce surface amorphization on crystalline particles, creating disordered regions that can alter particle-particle interactions and stability. google.com Conversely, particle engineering techniques like spray drying or spray-freeze-drying can produce particles with controlled morphology, such as porous or hollow spheres, to improve aerosol performance. mdpi.comnih.gov These morphological differences directly impact particle behaviors like adhesion and cohesion, which are governed by forces such as van der Waals forces. mdpi.com

Implications for Powder Flow and Handling Properties

The microstructure and particle behavior of formoterol fumarate powders have profound implications for their bulk handling and flow properties, which are critical for DPIs. Fine particles in the 1-5 µm range are inherently cohesive and adhesive, leading to poor powder flow. mdpi.com This can cause issues with dose uniformity and dispersion from the inhaler device.

The solid form plays a key role. Amorphous, wrinkled particles with low density have been shown to yield a suitable mass median aerodynamic diameter (MMAD) and a high fine particle fraction (FPF), which are indicators of good aerosolization performance and deep lung delivery. researchgate.netsemanticscholar.org To overcome the poor flow of cohesive crystalline powders, formulation strategies often involve creating agglomerates or ordered mixtures with larger carrier particles like lactose (B1674315). google.comsemanticscholar.org The process of spheronisation can be used to form agglomerates that improve flowability. google.com

Moisture can also significantly affect powder handling by increasing interparticle capillary forces, which hinders aerosolization and lowers the FPF. medcraveonline.com In this regard, the stable dihydrate form of formoterol fumarate may offer an advantage, as it is potentially less prone to further moisture uptake compared to an anhydrous form, which could improve the consistency of the formulation's performance under varying humidity conditions. medcraveonline.com

Table 3: Influence of Solid Form and Formulation on Powder Properties

Formulation Type / Solid StateKey Particle/Powder PropertyImpactReference
Amorphous (Spray-dried with Roflumilast)Wrinkled particles, low bulk/tapped density, high surface areaMMAD of 4.22 ± 0.19 µm; FPF > 50% researchgate.netresearchgate.net
Micronized CrystallineHigh surface energy, cohesive, adhesivePoor flow properties, prone to agglomeration mdpi.com
Micronized and Spheronised AgglomeratesImproved flowabilityBreaks up agglomerates without further size reduction google.com
Carrier-Free Cocrystal (Spray-dried)Optimized for aerosolizationMMAD of 2.93 µm; FPF of 79.3% semanticscholar.org

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Comprehensive Solid-State Analysis

Spectroscopic methods are powerful, non-destructive tools for probing the molecular-level characteristics of pharmaceutical solids like formoterol (B127741) fumarate (B1241708) hydrate (B1144303). uni-lj.sisrce.hr They are instrumental in identifying different solid forms and monitoring their transformations.

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a primary tool for the solid-state characterization of formoterol fumarate hydrate. researchgate.net These methods probe the vibrational modes of molecules, providing a detailed fingerprint of the compound's structure and bonding environment. mdpi.com

The vibrational spectra of this compound exhibit numerous bands corresponding to specific molecular motions. researchgate.netresearchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to aid in the assignment of these bands to specific vibrational modes within the formoterol and fumarate ions. researchgate.netresearchgate.net For instance, studies have successfully assigned bands in the infrared and Raman spectra to the stretching and bending vibrations of various functional groups, including C-H, C=O, N-H, and O-H. researchgate.netresearchgate.net

Analysis of the vibrational spectra allows for a detailed conformational analysis. Researchers have used these techniques to investigate different solvate crystal forms, such as the dihydrate, diethanolate, and diisopropanolate, as well as anhydrous forms. researchgate.netresearchgate.net The positions and intensities of the spectral bands can reveal subtle differences in molecular conformation and hydrogen bonding patterns among these various forms. researchgate.net For example, analysis of theoretical vibrational modes has helped confirm that certain specimens of formoterol fumarate are likely to be the dihydrate form, with or without intramolecular hydrogen bonding. researchgate.netresearchgate.net

Table 1: Selected FT-IR and Raman Vibrational Frequencies (cm⁻¹) and their Assignments for Formoterol Fumarate. researchgate.netbiorxiv.org
Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment
C-H Deformation (δ)-1277 ± 2Associated with the fumarate ion in aqueous solution. biorxiv.org
C-H Bending1338-General C-H bending vibration. researchgate.net
--1401 ± 2Prominent fumarate peak in aqueous solution. biorxiv.org
P-C Stretching1435-Symmetric deformation. researchgate.net
--1652 ± 2Dominant fumarate peak in aqueous solution. biorxiv.org
Fumarate Powder Peak-1657 ± 2One of the dominant peaks in the powder spectrum. biorxiv.org

Vibrational spectroscopy is highly sensitive to changes in the solid state, making it an excellent tool for monitoring transformations such as dehydration, desolvation, and polymorphic conversions. wbc.poznan.pl For example, the conversion of solvated forms of formoterol fumarate, like the diethanol and diisopropanol solvates, into an anhydrous form (Form C) can be tracked by observing changes in the FT-IR or Raman spectra. dur.ac.uk These changes may manifest as shifts in peak positions, the appearance or disappearance of bands, or alterations in peak intensities, which reflect the changes in the crystal lattice and intermolecular interactions. conicet.gov.ar The dehydration of crystalline hydrates, a process that can sometimes lead to the formation of an amorphous state, can also be monitored effectively using these techniques. uni-lj.si

Solid-state NMR (SSNMR) spectroscopy is a uniquely powerful technique for the characterization of pharmaceutical solids, offering detailed insights into structure, packing, and dynamics at the atomic level. researchgate.netrsc.org It is particularly valuable for studying polymorphic forms, solvates, and hydrates of active pharmaceutical ingredients like formoterol fumarate. rsc.org

SSNMR, particularly ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR, can distinguish between different solid forms of formoterol fumarate, such as its anhydrous and dihydrate forms, which exhibit distinct spectra. nih.gov The technique is sensitive to the local environment of each carbon atom, allowing for the identification and quantification of different polymorphs and solvates in a sample. researchgate.netnih.gov For example, ¹⁵N CP/MAS spectra have been used to compare the hydrogen-bonding environments in alcohol solvates and a non-solvated polymorph (Form C) of formoterol fumarate, revealing similarities between them. researchgate.net The combination of SSNMR with other techniques like powder X-ray diffraction and computational modeling provides a comprehensive structural characterization. rsc.org

Table 2: ¹³C SSNMR Chemical Shifts (ppm) for Anhydrous and Dihydrate Forms of Formoterol Fumarate. nih.gov
Carbon AtomAnhydrous Form (ppm)Dihydrate Form (ppm)
Aromatic Carbons~110-160~110-160 (with distinct shifts)
Aliphatic Carbons~20-70~20-70 (with distinct shifts)
Fumarate Carboxyl~170~170 (with distinct shifts)

SSNMR is not only a tool for structural elucidation but also for probing molecular motions within the crystal lattice over a wide range of timescales. rsc.orgacs.org For formoterol fumarate, SSNMR has been used to characterize dynamic processes in its solvated and desolvated forms. researchgate.netrsc.org

One key dynamic process studied is the 180° flipping of the phenylene ring. rsc.orgacs.org ¹³C magnetization transfer experiments can be used to measure the rates of these ring flips. rsc.org The temperature at which the signals from the distinct aromatic carbons coalesce provides information about the energy barrier and rate of this motion. dur.ac.ukacs.org For instance, the coalescence temperature for the methoxybenzene carbons has been determined for the diethanol and diisopropanol solvates, as well as for the anhydrate C form, allowing for the calculation of the ring-flip exchange rate. dur.ac.uk

The rotation of methyl groups is another dynamic process that can be characterized by SSNMR. rsc.org ¹³C spin-lattice relaxation time (T₁) measurements are sensitive to motions on the MHz timescale and have been used to characterize methyl group rotation in formoterol fumarate solvates. rsc.orgrsc.org Furthermore, ¹³C and ²H T₁ relaxation time measurements have suggested that the fumarate ion is mobile in the anhydrate C structure, undergoing small-amplitude motion at ambient temperature. researchgate.netdur.ac.ukrsc.org

Table 3: Dynamic Processes in Formoterol Fumarate Studied by SSNMR. researchgate.netrsc.orgrsc.org
Dynamic ProcessSSNMR TechniqueKey Findings
Phenyl Ring Flipping1D-EXSY, ¹³C Magnetization TransferJump rates and activation barriers derived; differential rates observed in different forms. researchgate.netrsc.org
Methyl Group Rotation¹³C Spin-Lattice Relaxation (T₁)Characterization of rotational diffusion. researchgate.netrsc.org
Fumarate Ion Motion¹³C and ²H Spin-Lattice Relaxation (T₁)Small-amplitude motion on a scale of 100s of MHz at ambient temperature in the desolvate, with an activation parameter of about 32 kJ mol⁻¹. researchgate.netrsc.org

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Applications in NMR Crystallography

Nuclear Magnetic Resonance (NMR) crystallography has emerged as a powerful technique for probing the local structure and dynamics of pharmaceutical solids, providing information that is complementary to diffraction methods. nih.govrsc.org In the context of this compound, solid-state NMR (SSNMR) spectroscopy plays a crucial role in characterizing its various solid forms, including polymorphs and solvates. rsc.orgworktribe.com

Researchers have applied SSNMR, often in conjunction with Gauge-Including Projector-Augmented-Wave (GIPAW) Density Functional Theory (DFT) computations, to assign ¹³C resonances to the specific crystal structures of formoterol fumarate solvates, such as the diethanol and diisopropanol forms. rsc.org This combination of experimental NMR data and theoretical calculations allows for the refinement and validation of crystal structures. nih.govrsc.org The primary strength of NMR crystallography lies in its ability to provide a view of the bulk material, whereas single-crystal X-ray diffraction (XRD) analyzes a single crystal. nih.gov This bulk analysis is invaluable for understanding crystallographic disorder and dynamics, which can be averaged out or not fully represented in diffraction studies. nih.govworktribe.com

Studies on formoterol fumarate have utilized SSNMR to characterize the dynamics in its solvates and desolvates. durham.ac.uk Techniques such as dipolar dephasing and cross-polarization/magic-angle spinning (CP/MAS) provide insights into molecular mobility and the local environment of atomic nuclei within the crystal lattice. rsc.orgworktribe.com The multiplicity of resonances in an NMR spectrum can directly indicate the number of molecules in the crystallographic asymmetric unit (Z'), offering fundamental crystallographic information. worktribe.com By providing detailed data on structure and dynamics at a molecular level, NMR crystallography offers a more complete understanding of complex pharmaceutical systems like this compound. rsc.orgdurham.ac.uk

UV-Visible and Fluorescence Spectroscopy for Quantitative and Qualitative Analysis

UV-Visible and fluorescence spectroscopy are fundamental analytical tools for the qualitative and quantitative analysis of this compound. These methods are valued for their simplicity, speed, and sensitivity. jrespharm.comijprajournal.com

For quantitative UV-Visible spectrophotometry, formoterol fumarate is typically analyzed in solution. In methanol, it exhibits a maximum absorbance (λmax) at approximately 214 nm, with other significant absorbance peaks reported at 252 nm and 286 nm. medcraveonline.comniscpr.res.in In a phosphate (B84403) buffer at pH 3.0, the λmax is also observed at 214 nm. researchgate.netimpactfactor.org These characteristic absorbance maxima allow for the development of straightforward and economical assay methods. Derivative spectrophotometry can also be employed to enhance resolution and overcome interference from other substances in a mixture. ijprajournal.comresearchgate.net

Fluorescence spectroscopy offers a highly sensitive alternative for quantification. bohrium.com The native fluorescence of this compound can be significantly enhanced through the use of micellar systems, such as β-cyclodextrin. bohrium.comresearchgate.net In one such method, formoterol fumarate dihydrate (FFD) is quantified by measuring the peak amplitude of its micelle-enhanced emission spectrum at 283 nm, following excitation at 214 nm. bohrium.com This approach provides excellent sensitivity, with linearity observed in the nanogram-per-milliliter range (e.g., 30–700 ng/mL). bohrium.com The change in fluorescence intensity with pH has also been utilized to determine the pKa value of the compound. researchgate.net

Spectroscopic Analysis Parameters for this compound
MethodParameterValueSolvent/SystemReference
UV-Visibleλmax214 nmMethanol medcraveonline.com
UV-Visibleλmax217 nmMethanol niscpr.res.in
UV-Visibleλmax214 nmPhosphate Buffer (pH 3) researchgate.net
FluorescenceExcitation λ214 nmβ-cyclodextrin micellar system bohrium.com
FluorescenceEmission λ283 nmβ-cyclodextrin micellar system bohrium.com
Theoretical Calculations Supporting Spectroscopic Data

The interpretation of experimental spectroscopic data is greatly enhanced by theoretical calculations. uu.nl For formoterol fumarate, quantum chemical calculations, particularly those using density functional theory (DFT), have been employed to understand its structure and spectroscopic properties. researchgate.net

DFT calculations can be used to optimize the molecular geometry of different forms of formoterol fumarate, including its anhydrate and various solvate crystal forms (dihydrate, di-ethanolate, di-isopropanolate). researchgate.net By calculating the vibrational frequencies from these optimized structures, theoretical infrared (IR) and Raman spectra can be generated. These calculated spectra can then be compared with experimental results to confirm structural assignments and understand spectral features, such as band intensities in stretching and bending regions. researchgate.net

In the realm of fluorescence spectroscopy, DFT calculations have been used to support the observed changes in the fluorescence behavior of formoterol with varying pH. researchgate.net Similarly, for UV-Visible spectroscopy, time-dependent DFT (TD-DFT) is a common approach to predict the electronic excited states of a molecule, their energies, and the probabilities of transitions between them, which fundamentally determine the UV-Vis spectrum. faccts.de These computational models provide a first-principles basis for assigning experimental absorption bands, preventing biased analysis and leading to a more profound understanding of the molecule's electronic structure. uu.nlfaccts.de

Chromatographic and Separation Sciences for Purity and Quantitation

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity and for the precise quantitation of this compound in both bulk drug substance and finished pharmaceutical products. nih.govijpdr.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A multitude of reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the analysis of formoterol fumarate. researchgate.netnih.govajpaonline.com These methods are typically validated according to International Council for Harmonisation (ICH) guidelines to ensure they are accurate, precise, linear, robust, and specific. researchgate.netnih.gov

Common features of these methods include the use of a C18 column, such as an Inertsil C18 or Hypersil ODS. researchgate.netrjptonline.org The mobile phase often consists of a mixture of an organic solvent, typically acetonitrile, and an aqueous buffer solution (e.g., phosphate or ammonium (B1175870) acetate (B1210297) buffer) adjusted to a specific pH, often acidic. researchgate.netnih.govnih.govasianpubs.org The separation can be achieved using either isocratic or gradient elution, with flow rates commonly set around 1.0 mL/min. nih.govajpaonline.com Detection is almost universally performed using a UV detector, with wavelengths set at 214 nm, 220 nm, 240 nm, or 242 nm, corresponding to the absorbance characteristics of formoterol. researchgate.netnih.govajpaonline.comoup.com

Common RP-HPLC Method Parameters for Formoterol Fumarate Analysis
Stationary PhaseMobile Phase Composition (Aqueous:Organic)Detection WavelengthReference
Inertsil C18 (150 x 4.6 mm)Sodium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v)214 nm researchgate.net
Alltech Alltima C18 (150 x 4.6 mm)Ammonium Acetate (50 mM; pH 5.0) : Ethanol (B145695) (65:35 v/v)242 nm nih.gov
BDS Hypersil C18 (250x4.6 mm, 5 μm)Sodium Phosphate Buffer (pH 3.2) : Acetonitrile (Gradient)240 nm nih.govnih.gov
Inertsil-ODS C18 (250 x 4.6mm, 5µ)Methanol : Buffer (75:25 v/v)240 nm ajpaonline.com
Develosil C18-5 (250 mm × 4.6 mm)KH2PO4 (20 mM; pH 3.0) : Acetonitrile (65:35)240 nm asianpubs.org
Not SpecifiedMethanol : Acetonitrile : Phosphate Buffer (pH 3.6) (65:25:10 v/v/v)220 nm oup.com
Quantitative Estimation in Complex Mixtures

Formoterol fumarate is frequently formulated in combination with other active ingredients, such as budesonide (B1683875), tiotropium (B1237716) bromide, aclidinium (B1254267) bromide, and mometasone (B142194) furoate. rjptonline.orgasianpubs.orgasianpubs.orgijcpa.in RP-HPLC methods are particularly well-suited for the simultaneous quantitative estimation of these components in complex mixtures. ajpaonline.comoup.com

The development of these methods focuses on achieving adequate separation and resolution between the peaks of formoterol, the other active drugs, and any potential excipients or impurities. asianpubs.orgasianpubs.org For instance, a validated RP-HPLC method for the simultaneous determination of formoterol fumarate and tiotropium bromide used a Develosil C18 column with a mobile phase of 20 mM KH₂PO₄:acetonitrile (65:35; pH 3.0) and detection at 240 nm, achieving retention times of 3.6 and 4.7 minutes, respectively. asianpubs.org Similarly, methods have been established for combinations with aclidinium bromide, budesonide, and others, demonstrating the versatility of HPLC for quality control of combination drug products. ajpaonline.comrjptonline.orgoup.com The linearity of these methods is typically established over a relevant concentration range, ensuring accurate quantification. ajpaonline.comajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is crucial for the definitive structural confirmation of this compound.

In a typical LC-MS/MS analysis, the formoterol molecule is first separated from other components in the sample by LC. Following separation, the molecule enters the mass spectrometer, where it is ionized. The parent ion of formoterol, which has a mass-to-charge ratio (m/z) corresponding to its molecular weight, is then selected and subjected to fragmentation. This process, known as tandem mass spectrometry (MS/MS), breaks the parent ion into smaller, characteristic fragment ions.

Research has identified specific parent and sub-ion pairs for formoterol that are monitored for its quantification and structural confirmation. thieme-connect.com The analysis of these fragmentation patterns provides a molecular fingerprint, confirming the identity and structure of the compound. For instance, in one study, the parent ion of formoterol was identified at an m/z of 345.2, which then fragmented into sub-ions with m/z values of 121.1 and 149.1. thieme-connect.com This fragmentation data is highly specific to the formoterol structure and serves as a reliable method for its confirmation.

The precision of this technique allows for the accurate determination of formoterol content in various matrices, including pharmaceutical formulations and biological samples. nih.govnih.gov

Thermal Analysis and Diffraction Techniques

Thermal analysis and diffraction techniques are essential for characterizing the solid-state properties of this compound, which can exist in different crystalline and amorphous forms. These properties are critical as they can influence the stability and performance of the final drug product.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study the thermal transitions of this compound, such as melting, dehydration, and glass transitions.

Studies on formoterol fumarate dihydrate have revealed a complex thermal profile. pillbuys.comjrespharm.com A typical DSC thermogram shows multiple endothermic events. For the dihydrate form, a significant endotherm is often observed around 104°C to 122°C, which is attributed to the loss of water of hydration. pillbuys.comjrespharm.comnih.govmdpi.com This dehydration event is followed by one or more endotherms at higher temperatures, which correspond to the melting of the resulting anhydrous form. thieme-connect.compillbuys.comnih.govresearchgate.net

For example, one study reported a bimodal endotherm with an initial peak at 104°C and a main peak at 130°C for formoterol fumarate dihydrate. nih.govmdpi.com Another investigation observed three endothermic peaks: a large one around 122°C (dehydration), a second at approximately 130°C, and a smaller one starting at about 147°C. pillbuys.com The melting point of the anhydrous form has been reported at various temperatures, including approximately 130°C, 134°C, and with an onset at 136°C. thieme-connect.comnih.govresearchgate.net The variability in these reported temperatures can be attributed to differences in crystalline forms and experimental conditions such as heating rate. pillbuys.comresearchgate.net

Spray-dried, amorphous formoterol fumarate exhibits different thermal behavior. It shows a glass transition temperature (Tg) at approximately 88°C, followed by a recrystallization exotherm and then a melting endotherm at a slightly higher temperature than its crystalline counterpart. pillbuys.comnih.gov

Table 1: DSC Thermal Transitions for this compound

Form Thermal Event Peak Temperature (°C) Reference(s)
Dihydrate Dehydration ~104-122 nih.gov, pillbuys.com, jrespharm.com, mdpi.com
Dihydrate Melting ~130-147 nih.gov, researchgate.net, pillbuys.com, thieme-connect.com
Amorphous Glass Transition (Tg) ~88 pillbuys.com, nih.gov
Amorphous Recrystallization ~106-130 pillbuys.com

Microscopy and Particle Sizing for Morphological and Granulometric Assessment

The physical form, size, and surface characteristics of this compound particles are critical attributes, especially for formulations intended for inhalation. Microscopy and particle sizing techniques provide this essential information.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. It provides detailed information about the surface topography and morphology of particles.

SEM analysis of raw, crystalline formoterol fumarate dihydrate typically reveals particles with a crystalline habit. In contrast, particles produced by methods like spray-drying often appear as smooth, spherical microparticles. nih.govnih.govresearchgate.net In some engineered formulations, such as those designed for dry powder inhalers, SEM images have shown uniform particles where amorphous formoterol fumarate dihydrate appears to coat the surface of another crystalline component. jrespharm.comdergipark.org.tr When incorporated into nanoparticles, SEM micrographs show that the nanoparticles have a spherical shape and a smooth surface morphology. nih.gov This morphological information is vital for understanding the potential performance of the powder, such as its flowability and aerosolization properties. nih.govtandfonline.comresearchgate.net

Dynamic Light Scattering (DLS) for Nanoparticle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a technique used to determine the size distribution profile of small particles in suspension. frontiersin.orgmdpi.com It is particularly useful for characterizing nanoparticles. The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. frontiersin.org Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity.

DLS is extensively used in the development of nanoparticle-based delivery systems for formoterol. nih.govnih.gov For these formulations, achieving a specific particle size range is often a key objective. Research has shown the successful synthesis of formoterol-containing nanoparticles with median hydrodynamic diameters in the range of 300 to 500 nm. nih.gov For example, one study reported the development of formoterol-loaded nanoparticles with a median hydrodynamic particle size of 442 ± 17 nm and a low polydispersity index of 0.1, indicating a narrow size distribution. nih.gov

DLS is not only used to determine the initial size distribution but also to assess the stability of nanoparticle suspensions under different conditions. frontiersin.org The technique provides the Z-average diameter, which is an intensity-weighted mean hydrodynamic size, and the Polydispersity Index (PDI), which is a measure of the width of the particle size distribution. nanbiosis.es

Table 2: DLS Data for Formoterol-Containing Nanoparticles

Parameter Value Reference(s)
Median Hydrodynamic Diameter 442 ± 17 nm nih.gov
Polydispersity Index (PDI) 0.1 nih.gov
Scattering Angle 173° nih.gov, nih.gov

Aerodynamic Particle Size Distribution (APSD) Analysis for Inhaled Formulations

The aerodynamic particle size distribution (APSD) is a critical quality attribute for orally inhaled products (OIPs) containing this compound. It governs where in the respiratory tract the drug particles are likely to deposit, which is a key factor for therapeutic efficacy. solvias.comnih.gov For inhaled therapies to be effective, drug particles must possess an aerodynamic diameter typically between 1 and 5 micrometers (μm) to ensure deep lung deposition and minimize premature impaction in the upper airways. google.comuliege.be

APSD analysis is performed using cascade impactors, which are instruments that separate aerosol particles based on their inertia. nih.govsanyo-si.com As an aerosol stream passes through the impactor's successive stages, particles with sufficient momentum will impact on a specific stage's collection surface, while smaller particles will remain in the airstream and proceed to the next stage. sanyo-si.com This allows for the fractionation of the drug dose according to aerodynamic diameter. researchgate.net

Commonly used cascade impactors for the analysis of this compound formulations include the Andersen Cascade Impactor (ACI) and the Next Generation Impactor (NGI). sanyo-si.comscience.govspringermedizin.deloganinstruments.com These apparatuses are specified in pharmacopeias for the testing of inhalation aerosols and powders. sanyo-si.comfda.govfda.gov

Detailed Research Findings

Research studies provide detailed insights into the APSD of this compound in various formulations, including dry powder inhalers (DPIs) and pressurized metered-dose inhalers (pMDIs).

A study evaluating a combination DPI of budesonide and formoterol fumarate dihydrate reported a mass median aerodynamic diameter (MMAD) ranging from 2.62 to 2.89 µm, with a geometric standard deviation (GSD) between 1.99 and 2.54. jcsp.org.pk The fine particle fraction (FPF), the percentage of particles with an aerodynamic diameter less than 5 µm, was found to be between 31.57% and 34.87%. jcsp.org.pk Another investigation comparing a developed MDI formulation of formoterol fumarate and budesonide with a marketed product found that the developed formulation had a lower MMAD (3.03 µm for formoterol) compared to the marketed one (3.86 µm). nih.gov

The influence of inhalation flow rate on the APSD of a combination budesonide/formoterol Turbuhaler® was assessed using an Andersen Cascade Impactor. pharaohacademy.com The results demonstrated a significant impact of flow rate on drug deposition. pharaohacademy.com At a higher flow rate of 60 L/min compared to 28.3 L/min, there was an increase in the fine particle dose (FPD), a decrease in the MMAD, and a higher FPF, suggesting improved potential for lung deposition. pharaohacademy.com Specifically, the MMAD for formoterol decreased and the FPF increased with the higher flow rate, while the ratio of budesonide to formoterol remained consistent. pharaohacademy.com Similarly, a study on the Foster® NEXThaler®, a DPI containing beclomethasone (B1667900) dipropionate and formoterol fumarate, showed that the aerosolizing performance was largely unaffected by the flow rate in terms of delivered dose and fine particle mass. researchgate.net In contrast, the Symbicort® Turbohaler® showed a significant decrease in the emitted dose for both budesonide and formoterol fumarate at flow rates below 60 L/min. researchgate.net

The type of capsule used in capsule-based DPIs can also influence the aerodynamic performance of formoterol-lactose blends. nih.gov A study found that cold-gelled hypromellose (HPMC) capsules resulted in the highest delivered dose and FPD, and the lowest capsule retention for formoterol, compared to gelatine or thermal-gelled HPMC capsules. nih.gov

Furthermore, "realistic" APSD testing using anatomically correct mouth-throat models is being explored to provide a more predictive measure of in vivo lung deposition compared to standard pharmacopeial methods. fda.govregulations.gov Research has shown that the choice of the mouth-throat model can have a strong effect on APSD parameters like FPF. ddl-conference.com

The following tables present data from various studies on the aerodynamic properties of inhaled formulations containing this compound.

Table 1: Aerodynamic Parameters of Formoterol Fumarate Dihydrate (FFD) in a Dry Powder Inhaler (DPI) in Combination with Budesonide (BDS)

ParameterValueReference
Mass Median Aerodynamic Diameter (MMAD)2.62 - 2.89 µm jcsp.org.pk
Geometric Standard Deviation (GSD)1.99 - 2.54 jcsp.org.pk
Fine Particle Fraction (%FPF)31.57 - 34.87% jcsp.org.pk
Emitted Dose (%ED)98.19 - 99.23% jcsp.org.pk

Table 2: Comparison of Mass Median Aerodynamic Diameter (MMAD) for Formoterol Fumarate (FF) in Metered-Dose Inhaler (MDI) Formulations

FormulationMMAD of FF (µm)Reference
MDI Formulation I (Developed)3.03 ± 0.058 nih.gov
MDI Formulation II (Marketed)3.86 ± 0.058 nih.gov

Table 3: Effect of Inhalation Flow Rate on Aerodynamic Performance of a Budesonide/Formoterol DPI (Symbicort® Turbuhaler®)

Flow RateEffect on Formoterol DepositionReference
60 L/min vs. 28.3 L/minIncreased Fine Particle Dose (FPD) pharaohacademy.com
60 L/min vs. 28.3 L/minDecreased Mass Median Aerodynamic Diameter (MMAD) pharaohacademy.com
60 L/min vs. 28.3 L/minIncreased Fine Particle Fraction (FPF) pharaohacademy.com
< 60 L/minHigh decrease in emitted dose researchgate.net

Molecular Mechanisms and Cellular Pharmacology

Receptor Agonism and Binding Kinetics

Formoterol's pharmacological profile is defined by its high affinity and selectivity for the beta-2 adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) family. nih.govaspetjournals.orgnih.gov

Formoterol (B127741) exhibits a pronounced selectivity for the β2-AR over β1- and β3-adrenoceptors. nih.govnih.govresearchgate.net This selectivity is crucial for its targeted action on the bronchial smooth muscle while minimizing potential cardiac side effects associated with β1-receptor stimulation. In vitro studies have demonstrated that formoterol is a highly potent and full agonist at the β2-AR. nih.govmdpi.com Its potency is significantly greater than that of shorter-acting agonists like salbutamol. nih.gov

Research comparing various β-agonists has quantified the selectivity and potency of formoterol. For instance, binding studies in membranes from CHO cells stably expressing human β-adrenoceptor subtypes have shown formoterol to be highly selective for the β2 subtype. nih.govnih.gov Functional assays measuring cAMP accumulation confirm its high potency, with pEC50 values indicating a strong agonist effect. researchgate.net

Comparative Potency and Selectivity of Beta-Adrenergic Agonists
AgonistReceptor SubtypeBinding Affinity (pKi)Functional Potency (pEC50/pD2)Reference
FormoterolBeta-28.2 ± 0.099.61 ± 0.12 (pEC50) / 8.9 ± 0.03 (pD2) nih.govresearchgate.net
Beta-16.25 ± 0.06- nih.gov
SalmeterolBeta-28.3 ± 0.049.2 ± 0.03 (pD2) nih.gov
Beta-15.7 ± 0.04- nih.gov
Salbutamol (Albuterol)Beta-25.83 ± 0.066.95 ± 0.07 (pEC50) nih.govresearchgate.net
IsoproterenolBeta-2-8.58 ± 0.10 (pEC50) researchgate.net

The long duration of action of formoterol is attributed to its moderate lipophilicity, which allows it to partition into the cell membrane's lipid bilayer. aspetjournals.orgnih.gov This creates a local depot from which the molecule can diffuse and continuously activate the β2-AR. nih.gov Unlike the highly lipophilic salmeterol, which is thought to access the receptor binding site from within the membrane, molecular dynamics simulations suggest formoterol accesses the receptor's binding pocket via the aqueous pathway, similar to shorter-acting agonists. aspetjournals.org

Once at the receptor, formoterol establishes key interactions with amino acid residues within the binding site, stabilizing the active conformation of the receptor. A cryo-electron microscopy structure of the β2-AR bound to formoterol has provided insights into this binding mode. nih.gov These interactions induce a conformational change in the receptor, which is necessary for the subsequent activation of intracellular signaling proteins.

Intracellular Signaling Cascades

Activation of the β2-AR by formoterol initiates a well-defined cascade of intracellular events, beginning with the activation of adenylyl cyclase.

The β2-AR is coupled to the stimulatory G protein (Gs). mdpi.com Upon formoterol binding, the activated receptor facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). youtube.com This causes the Gαs subunit to dissociate and activate adenylyl cyclase, a membrane-bound enzyme. patsnap.comyoutube.com Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP). patsnap.comdrugbank.comfrontiersin.org This leads to a rapid and significant increase in intracellular cAMP levels within the target cell. patsnap.com

The rise in intracellular cAMP is the central event that triggers downstream signaling. The primary effector of cAMP is Protein Kinase A (PKA). mdpi.com The binding of cAMP to the regulatory subunits of PKA releases the active catalytic subunits. youtube.comnih.gov These catalytic subunits then phosphorylate a variety of substrate proteins within the cell, leading to the ultimate physiological response.

In airway smooth muscle cells, PKA phosphorylates several key targets, including the inositol 1,4,5-trisphosphate (IP3) receptor on the sarcoplasmic reticulum and calcium-activated potassium channels (BKCa). mdpi.com This cascade of events leads to a decrease in intracellular calcium concentrations, resulting in smooth muscle relaxation and bronchodilation. acs.org Furthermore, studies in human bronchial epithelial cells have shown that the effects of formoterol on inflammatory gene expression are mediated by PKA, involving the cooperation of both its α and β catalytic subunits. nih.gov

Cellular and Subcellular Modulations

Beyond its primary role as a bronchodilator, formoterol exerts effects on various cellular processes, particularly those related to inflammation. In vitro studies have demonstrated that formoterol can inhibit the release of pro-inflammatory mediators, such as histamine and leukotrienes, from mast cells. nih.govdrugbank.com It has also been shown to potently inhibit the adhesion of leukocytes, like eosinophils, to the vascular endothelium and their subsequent migration into airway tissues. nih.gov

Furthermore, formoterol can modulate gene expression in airway cells. In human bronchial epithelial cells, formoterol was found to regulate a transcriptome of over 1400 genes, many of which are associated with inflammation and cell proliferation. nih.gov However, some studies in animal models of severe asthma suggest that while formoterol is a potent bronchodilator, it may not significantly affect airway inflammation or remodeling in those specific contexts. acs.org

Induction and Regulation of Mitochondrial Biogenesis

A central mechanism through which formoterol stimulates mitochondrial biogenesis is by increasing the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) elsevierpure.comresearchgate.net. PGC-1α is widely regarded as the master regulator of mitochondrial biogenesis, coordinating the transcription of numerous genes involved in mitochondrial function and replication researchgate.netnih.gov.

Research has shown that formoterol administration leads to a significant upregulation of PGC-1α mRNA. For example, in skeletal muscle cells, acute stimulation with formoterol resulted in a marked increase in PGC-1α expression researchgate.net. Similarly, studies in kidney tissue demonstrated a 2.5-fold induction of PGC-1α mRNA levels 24 hours after formoterol exposure elsevierpure.com. This upregulation of PGC-1α is a critical upstream event that initiates a cascade leading to the synthesis of new mitochondrial components researchgate.net. The activation of the β2-adrenergic receptor by formoterol appears to be the key trigger for this increase in PGC-1α, linking external cellular stimulation directly to the regulation of mitochondrial biogenesis elsevierpure.com.

Table 1: Effect of Formoterol on the Expression of Mitochondrial Biogenesis Markers
MarkerCell/Tissue TypeObserved EffectReference
PGC-1αSkeletal Muscle CellsSignificant mRNA increase upon acute stimulation researchgate.net
PGC-1αKidney2.5-fold mRNA induction 24h post-exposure elsevierpure.com
PGC-1αL6 Myotubes1.56-fold mRNA upregulation researchgate.net
mtDNA Copy NumberKidneyIncreased after 72h of daily exposure elsevierpure.com

The electron transport chain (ETC) is a series of protein complexes within the inner mitochondrial membrane essential for aerobic respiration and ATP synthesis axplora.com. Formoterol not only increases the number of mitochondria but also enhances their functional capacity by modulating the expression and function of ETC proteins pharmtech.comtandfonline.com.

Following the formoterol-induced upregulation of PGC-1α, there is a subsequent increase in the expression of both nuclear and mitochondrially encoded genes that form the subunits of the ETC complexes elsevierpure.com. For instance, research in kidney tissue showed that formoterol exposure led to a two-fold induction of the nuclear-encoded protein NDUFB8 (a subunit of Complex I) and significant increases in the mitochondrially encoded ND1 (Complex I), ND6 (Complex I), and ATP6 (Complex V) elsevierpure.com. In models of diabetic kidney disease, formoterol treatment prevented increases in ETC protein levels in complexes I, III, and V and restored ATP levels, indicating a reversal of mitochondrial dysfunction tandfonline.com. By restoring the expression and function of these critical proteins, formoterol enhances mitochondrial respiration and ATP production, thereby mitigating cellular dysfunction caused by energetic deficits pharmtech.comresearchgate.net.

Investigation of Anti-inflammatory Pathways at the Cellular Level

Formoterol exhibits significant anti-inflammatory properties at the cellular level, primarily by modulating the production and release of various pro-inflammatory cytokines. This action is largely mediated through the activation of β2-adrenoceptors on immune and structural cells.

In studies using monocyte-derived macrophages (MDMs), formoterol effectively inhibited the lipopolysaccharide (LPS)-stimulated release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) pharmtech.comresearchgate.netresearchgate.net. The half-maximal effective concentration (EC50) for TNF-α inhibition was found to be approximately 2.4 nM researchgate.net. This inhibitory effect was confirmed to be β2-adrenoceptor-mediated, as it was attenuated by β-adrenoceptor antagonists pharmtech.comresearchgate.net. However, formoterol did not inhibit the release of CXCL8 (IL-8) from these cells pharmtech.comresearchgate.net.

The role of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression, in formoterol's mechanism has also been investigated. In bronchial biopsies from asthmatic individuals, formoterol treatment led to a significant decrease in the epithelial expression of activated NF-κB elsevierpure.comijpsonline.com. Despite this, the reduction was not accompanied by a decrease in the immunoreactivity for adhesion molecules or cytokines in the submucosa, suggesting that its anti-inflammatory effects may involve alternative pathways beyond direct NF-κB inhibition in those specific cell types elsevierpure.comijpsonline.com. In other models, such as human lung fibroblasts, formoterol additively enhanced the inhibitory effect of budesonide (B1683875) on IL-1β-stimulated GM-CSF production and the expression of adhesion molecules ICAM-1 and VCAM-1 google.com.

Table 2: Modulation of Cytokine Release by Formoterol at the Cellular Level
CytokineCell TypeStimulusEffect of FormoterolReference
TNF-αMonocyte-Derived MacrophagesLPSInhibition (EC50 ~2.4 nM) pharmtech.comresearchgate.net
GM-CSFMonocyte-Derived MacrophagesLPSInhibition (EC50 ~24.6 nM) researchgate.net
IL-6Amniotic Fluid (in vivo)LPSBlocked increase nih.gov
IL-1αAmniotic Fluid (in vivo)LPSBlocked increase nih.gov
CXCL8 (IL-8)Monocyte-Derived MacrophagesLPSNo inhibition pharmtech.comresearchgate.net
IL-6Airway Smooth Muscle CellsNone (Basal)Induction/Increase nih.gov

Molecular Mechanisms of Anti-Adipogenic Effects

Formoterol has demonstrated significant anti-adipogenic properties by intervening in the critical molecular pathways that govern the differentiation of preadipocytes into mature adipocytes. Adipogenesis is a complex process primarily controlled by a transcriptional cascade involving key regulators such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) researchgate.net.

In vitro studies using 3T3-L1 preadipocytes have shown that formoterol prevents adipocyte differentiation by reducing lipid accumulation, as evidenced by decreased Oil Red O staining and lower intracellular triglyceride levels nih.govijpsonline.com. This phenotypic effect is underpinned by the downregulation of major adipogenic transcription factors. Formoterol treatment significantly represses the expression of PPARγ and C/EBPα, which are considered master regulators of adipogenesis nih.govijpsonline.comresearchgate.net. By inhibiting these key proteins, formoterol effectively halts the differentiation program.

Furthermore, formoterol has been shown to influence thermogenesis in adipose tissue, a process often associated with the "browning" of white fat. This is achieved through the upregulation of thermogenic markers via the AMP-activated protein kinase (AMPK)/PGC-1α pathway nih.govijpsonline.com. Treatment with formoterol dramatically increases the expression of phosphorylated AMPK (p-AMPK), PGC-1α, and Uncoupling protein-1 (UCP-1) nih.govijpsonline.com. The activation of this pathway not only contributes to the anti-adipogenic effect but also promotes energy expenditure, highlighting a dual mechanism for its potential metabolic benefits tandfonline.com.

Table 3: Formoterol's Effect on Key Molecular Markers of Adipogenesis and Thermogenesis
Molecular TargetPathwayEffect of FormoterolCellular OutcomeReference
PPARγAdipogenesisDownregulationInhibition of adipocyte differentiation nih.govijpsonline.com
C/EBPαAdipogenesisDownregulationInhibition of adipocyte differentiation nih.govijpsonline.com
p-AMPK/AMPKThermogenesisUpregulationPromotion of energy expenditure nih.govijpsonline.com
PGC-1αThermogenesisUpregulationPromotion of mitochondrial biogenesis nih.govijpsonline.com
UCP-1ThermogenesisUpregulationInduction of "browning" of white fat nih.govijpsonline.com

Antiviral and Anti-Apoptotic Cellular Responses

Formoterol demonstrates notable antiviral and anti-apoptotic activities at the cellular level, particularly in the context of respiratory health. These effects are primarily linked to its ability to modulate inflammatory and oxidative stress pathways that are often exploited by pathogens or lead to programmed cell death.

In studies involving human rhinovirus (RV), a common trigger for respiratory exacerbations, formoterol has been shown to inhibit virus-induced inflammatory responses in bronchial epithelial cells nih.govelsevierpure.comijpsonline.com. While formoterol, either alone or in combination with budesonide, does not appear to directly affect viral replication or the production of antiviral interferons, it significantly suppresses the secretion of pro-inflammatory cytokines like TNF-α and chemokines such as CXCL10 in response to the infection nih.govelsevierpure.comijpsonline.com. This suggests that formoterol's benefit in viral-induced conditions stems from its capacity to curtail excessive inflammation rather than acting as a direct antiviral agent pharmtech.com.

The anti-apoptotic effects of formoterol are closely linked to its ability to counteract oxidative stress, a key initiator of apoptosis. In a lung adenocarcinoma cell line exposed to cigarette smoke extract (CSE), a potent inducer of oxidative stress and cell damage, formoterol was able to revert the CSE-induced increase in reactive oxygen species (ROS) nih.goversnet.org. By reducing both intracellular and extracellular ROS, formoterol can protect cells from the downstream consequences of oxidative damage, which include the activation of apoptotic pathways nih.govdrugbank.com. Apoptosis is executed by a family of proteases called caspases, with caspase-3 being a key executioner caspase drugs.comnih.gov. While direct studies on formoterol's effect on caspase-3 cleavage are limited, its ability to mitigate upstream triggers like oxidative stress implies a protective role against the initiation of the caspase cascade, thereby promoting cell survival.

Molecular-Level Interactions with Excipients and Formulation Components

The stability and efficacy of formoterol fumarate (B1241708) hydrate (B1144303) in pharmaceutical formulations, particularly in dry powder inhalers (DPIs), are highly dependent on its molecular-level interactions with excipients. Lactose (B1674315) is the most common carrier excipient used in DPIs, but its interaction with formoterol presents a significant formulation challenge.

Formoterol fumarate contains a secondary amine group, which makes it susceptible to a Maillard reaction with the reducing sugar lactose elsevierpure.com. This chemical incompatibility can lead to the formation of formoterol-lactose adducts, resulting in the degradation of the active pharmaceutical ingredient (API) elsevierpure.com. This reaction is often visually indicated by a browning of the formulation and is accelerated by conditions of elevated temperature and humidity elsevierpure.com. The formation of these adducts has been confirmed using liquid chromatography-mass spectrometry (LC-MS-MS) in both laboratory-prepared formulations and commercial DPIs elsevierpure.com. The amorphous state of the drug, such as in spray-dried formulations, can be more vulnerable to this degradation compared to its crystalline form elsevierpure.com.

To mitigate these stability issues, various formulation strategies are employed. The use of specific excipients can enhance the physical and chemical stability of formoterol. For instance, in pressurized metered-dose inhalers (pMDIs), polyvinylpyrrolidone (PVP) and polyethylene (B3416737) glycol (PEG) have been used to decrease particle settling and prevent agglomeration, leading to a more stable suspension nih.govijpsonline.com. In DPIs, the addition of magnesium stearate has been shown to protect against moisture uptake, thereby improving the stability of the aerodynamic performance researchgate.net. Furthermore, the use of submicron lactose as a bulking agent in low-dose formoterol formulations can improve dose consistency and enhance chemical stability, allowing for less stringent storage conditions pharmtech.com. These molecular interactions are critical for developing robust and stable formoterol-containing inhalation products.

Preclinical Drug Delivery Systems and Formulation Science

Polymeric Nanoparticles for Controlled and Targeted Delivery

Polymeric nanoparticles have emerged as a versatile platform for the delivery of formoterol (B127741) fumarate (B1241708) hydrate (B1144303), offering the potential for improved bioavailability, sustained release, and targeted tissue localization. nih.govarizona.edunih.gov These biodegradable and biocompatible carriers can encapsulate the drug, protecting it from degradation and enabling tailored release profiles. nih.gov

A significant focus in the design of formoterol-loaded nanoparticles has been on the use of poly(lactic-co-glycolic acid) (PLGA), an FDA-approved polymer, often in conjunction with polyethylene (B3416737) glycol (PEG) to form PEGylated PLGA nanoparticles. nih.govnih.gov This "PEGylation" process is known to prolong the circulation time of nanoparticles by helping them evade uptake by the reticuloendothelial system. nih.gov

The synthesis of these nanoparticles typically involves emulsion-based solvent evaporation techniques. nih.govnih.gov In a single emulsion (oil-in-water) method, PLGA-PEG and formoterol fumarate dihydrate are dissolved in an organic solvent mixture (like chloroform (B151607) and methanol) and then emulsified in an aqueous solution containing a stabilizer such as polyvinyl alcohol (PVA). nih.govmdpi.com The subsequent evaporation of the organic solvent leads to the formation of solid nanoparticles. nih.gov A modified double emulsion (water-in-oil-in-water) method has also been explored to enhance drug loading, where formoterol is first dissolved in an aqueous phase before being emulsified. nih.gov

Maximal drug loading has been achieved through the amine modification of the PEG component of the PLGA backbone, highlighting the importance of polymer chemistry in optimizing these delivery systems. nih.govnih.gov

The size and drug loading capacity of formoterol fumarate hydrate nanoparticles are critical parameters that are influenced by various formulation and process variables. Research has systematically investigated these factors to tune the nanoparticles for specific applications, such as renal targeting. nih.govnih.gov

Key findings from these optimization studies include:

Polymer Molecular Weight and Concentration: Increasing the molecular weight of PLGA in PLGA-PEG nanoparticles has been shown to improve formoterol drug loading. nih.gov Similarly, increasing the concentration of PLGA-PEG can also enhance drug loading. nih.gov

Emulsion Method: The choice between single and double emulsion methods significantly impacts drug loading. The double emulsion technique, particularly with modifications to the inner aqueous phase, has demonstrated superior drug loading capabilities compared to the single emulsion method. nih.gov

Surfactants: The use of ionic surfactants, such as sodium cholate (B1235396), in the inner aqueous phase of a double emulsion has been found to significantly increase drug loading compared to non-ionic surfactants like PVA. nih.gov

ParameterMethod/ModificationEffect on Drug LoadingReference
PLGA Molecular WeightIncreasing MW in single emulsionIncreased nih.gov
PLGA-PEG ConcentrationIncreasing concentration in single emulsionIncreased nih.gov
PEG ModificationAmine modification of PEG in double emulsionMaximized loading nih.govnih.gov
Inner Aqueous Phase SurfactantUse of sodium cholate in double emulsionSignificantly increased nih.gov

The in vitro release of this compound from polymeric nanoparticles is a crucial characteristic that dictates the drug's therapeutic action. Studies have shown that the release profile can be significantly altered by the synthesis method. nih.gov

For instance, nanoparticles prepared by a single emulsion method exhibited a significant burst release, with a large percentage of the encapsulated drug being released within the first few hours. nih.gov In contrast, a more sustained release over an extended period can be achieved, which is often desirable for long-acting therapies. nih.gov The release of the drug is facilitated by the slow erosion of the PLGA matrix through hydrolysis into lactic acid and glycolic acid, which are then naturally excreted. nih.gov

The release kinetics of formoterol from these nanoparticles have been successfully modeled, providing a deeper understanding of the underlying release mechanisms. nih.govnih.gov

Preclinical studies in animal models have demonstrated the potential of polymeric nanoparticles to alter the tissue distribution and retention of this compound. In a study using healthy male mice, intravenously administered formoterol-loaded PLGA-PEG nanoparticles were shown to localize in the tubules of the renal cortex. nih.govresearchgate.net

This targeted delivery resulted in improved renal localization of formoterol compared to the administration of the free drug. nih.govnih.gov The nanoparticles were found to enhance the residence time of formoterol in the target kidney tissue for up to 24 hours. nih.gov This targeted approach has been investigated for its potential to stimulate mitochondrial biogenesis in the kidneys while minimizing cardiovascular side effects associated with systemic formoterol administration. nih.govresearchgate.netnih.gov

Microparticulate and Dry Powder Formulations for Pulmonary Delivery

For respiratory conditions, the direct delivery of this compound to the lungs is the preferred route of administration. Microparticulate and dry powder formulations are at the forefront of innovation in this area, designed to improve aerosol performance and lung deposition.

Particle engineering techniques are employed to produce this compound particles with optimal characteristics for inhalation, typically in the size range of 1-5 micrometers for deep lung deposition. researchgate.netnih.gov

Spray Drying: This technique involves atomizing a solution or suspension of the drug and excipients into a hot gas, leading to the rapid evaporation of the solvent and the formation of dry particles. mdpi.comhovione.com Spray drying offers the advantage of tailoring particle properties such as size and shape, and can be used to create amorphous particles, which may have different dissolution characteristics compared to crystalline forms. researchgate.net It has been successfully used to produce inhalable microparticles of formoterol fumarate, sometimes in combination with other drugs like budesonide (B1683875). researchgate.netresearchgate.net

Spray-Freeze Drying (SFD): This method combines spray drying and freeze-drying. A solution containing the drug is sprayed into a cold medium (like liquid nitrogen) to form frozen droplets, which are then lyophilized to remove the solvent. thieme-connect.de SFD has been used to prepare inhalable microparticles of formoterol fumarate dihydrate with mometasone (B142194) furoate, resulting in particles with good physical stability. thieme-connect.de

Jet Milling: This is a conventional top-down micronization technique where larger particles are reduced in size by high-velocity collisions. researchgate.net While effective in producing particles of the desired size for inhalation, jet milling can sometimes result in irregular particle shapes and may not offer the same level of control over particle properties as spray drying. researchgate.netmdpi.com

These advanced formulation strategies hold significant promise for optimizing the therapeutic delivery of this compound, offering the potential for more effective and targeted treatments for a range of conditions.

Development of Co-Suspension and Carrier-Based Formulations

In the realm of DPIs, carrier-based formulations are a common approach. These typically involve blending micronized drug particles with larger, inert carrier particles. pharmtech.cominhalationmag.com This method improves the flow properties and dosing accuracy of low-dose APIs like formoterol fumarate. pharmtech.cominhalationmag.comnih.gov The carrier, most commonly lactose (B1674315), acts as a diluent and aids in the fluidization and deagglomeration of the drug particles upon inhalation. pharmtech.comulb.ac.be

A significant innovation in pMDI technology is the development of co-suspension systems. This novel approach utilizes spray-dried porous particles to suspend the drug crystals in the hydrofluoroalkane (HFA) propellant. copdfoundation.org This technology has been shown to enable consistent and effective delivery of even very low doses of formoterol fumarate, both as a monotherapy and in combination products. copdfoundation.orgbiotech-asia.org The co-suspension technology creates stable formulations that can effectively aerosolize the drug. copdfoundation.orgbiotech-asia.org

Research into carrier-based DPIs has also explored the use of ternary mixtures, which incorporate fine excipient particles, such as fine lactose, along with the coarse carrier. inhalationmag.comulb.ac.be The addition of these fines can improve drug dispersion and increase the fine particle fraction (FPF), which is the proportion of the drug likely to reach the deep lung. ulb.ac.bemdpi.com Studies have shown that for formoterol fumarate, the FPF can increase linearly with the addition of up to 5% fine lactose. ulb.ac.be

Role of Excipients (e.g., Lactose, HP-β-Cyclodextrin, L-Leucine) in Aerosolization and Stability

The choice of excipients is critical in determining the performance and stability of formoterol fumarate inhaler formulations.

Lactose: As the most widely used carrier in DPIs, lactose's physical properties, such as particle size distribution, shape, and surface characteristics, significantly influence drug aerosolization. pharmtech.comulb.ac.beencyclopedia.pub The interactions between formoterol fumarate and lactose are complex; while stable individually, degradation can occur when mixed, particularly in the presence of moisture. google.com The presence of amorphous regions on the surface of lactose particles can lead to stronger drug-carrier interactions, potentially hindering drug release during inhalation. pharmtech.comencyclopedia.pub To address this, some formulations utilize engineered lactose with smoother surfaces to improve aerosolization performance. nih.gov

HP-β-Cyclodextrin (Hydroxypropyl-β-cyclodextrin): Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, thereby improving their solubility and stability. mdpi.comeuropa.eu HP-β-cyclodextrin has been investigated as a potential excipient in formoterol fumarate formulations. nih.govmdpi.com It can enhance the aqueous solubility of the poorly soluble drug, making it suitable for nebulized solutions. nih.gov Studies have shown that HP-β-cyclodextrin can form complexes with formoterol, leading to aerosols with a particle size appropriate for pulmonary deposition. nih.gov In spray-dried formulations, HP-β-cyclodextrin can help produce particles with desirable aerodynamic properties. uliege.be

L-Leucine: This amino acid is increasingly used as an excipient in spray-dried inhalation powders. dntb.gov.uaresearchgate.net L-leucine is surface-active and can reduce inter-particle cohesive forces, thereby enhancing the aerosolization and dispersibility of the powder. mdpi.comresearchgate.net During the spray-drying process, L-leucine tends to accumulate on the surface of the particles, creating a hydrophobic shell that can protect the formulation from moisture. researchgate.net This is particularly beneficial for moisture-sensitive drugs like formoterol fumarate. However, the concentration of L-leucine must be optimized, as high concentrations can negatively affect aerosol performance. researchgate.netresearchgate.net Submicron-sized lactose has also been used in conjunction with excipients like L-leucine to stabilize formoterol fumarate HFA suspensions, leading to improved long-term stability and reduced dosing variability. nih.gov

Interactive Table: Impact of Excipients on Formoterol Fumarate DPI Performance

ExcipientPrimary RoleKey Research Finding
LactoseCarrier/DiluentThe addition of fine lactose particles (up to 5%) can linearly increase the fine particle fraction (FPF) of formoterol fumarate. ulb.ac.be
HP-β-CyclodextrinSolubilizer/StabilizerForms inclusion complexes with formoterol, enabling the formulation of nebulizable solutions with good aerosol properties. nih.gov
L-LeucineAerosolization Enhancer/Moisture ProtectantEnriches the surface of spray-dried particles, reducing cohesiveness and protecting against moisture. researchgate.net

Design of Mucoadhesive Formulations for Enhanced Pulmonary Retention

To prolong the therapeutic effect of inhaled drugs, researchers are designing mucoadhesive formulations that can increase the residence time of the drug in the lungs. This is achieved by incorporating polymers that can interact with the mucus layer of the respiratory tract.

One study focused on engineering mucoadhesive microparticles for the co-delivery of formoterol and budesonide. researchgate.netnih.gov These microparticles were developed using a multi-component system that included dipalmitoylphosphatidylcholine (DPPC), chitosan, lactose, and L-leucine. researchgate.netnih.gov Chitosan, a natural polymer, is known for its mucoadhesive properties. The resulting formulations exhibited appropriate aerodynamic performance and demonstrated mucoadhesive properties in ex vivo tests using porcine lung tissue. researchgate.netnih.gov Such systems have the potential to enhance the local bioavailability and duration of action of formoterol fumarate. Another approach involves using hyaluronic acid, which has shown mucoadhesive properties that can increase pulmonary retention. mdpi.com

Pressurized Metered Dose Inhaler (pMDI) Formulation Development

The development of stable and effective pMDI formulations for formoterol fumarate presents its own set of challenges, primarily due to the drug's susceptibility to chemical degradation and the physical instability of suspension systems. pharmtech.com

Physical Stability of Suspensions and Solutions in Propellant Systems

Formoterol fumarate can be formulated in pMDIs as either a solution or a suspension. nih.gov Solution formulations, where the drug is dissolved in the propellant/co-solvent system, can offer dose uniformity but are more prone to chemical degradation. pharmtech.comucl.ac.uk This often necessitates refrigerated storage. pharmtech.com

Suspension formulations, where micronized drug particles are dispersed in the propellant, generally offer better chemical stability. pharmtech.com However, they are susceptible to physical instability issues such as particle agglomeration, sedimentation, and crystal growth (Ostwald ripening), which can lead to inconsistent dosing. ucl.ac.ukresearchgate.netnottingham.ac.uk The slight solubility of formoterol fumarate in HFA propellants can contribute to Ostwald ripening, where larger particles grow at the expense of smaller ones over time. ucl.ac.ukgoogle.com

Investigation of Co-solvents and Surfactants in Formulation Stability

To address the stability challenges in pMDI formulations, various excipients are employed.

Co-solvents: Ethanol (B145695) is a commonly used co-solvent in pMDI formulations. tandfonline.com It can be used to dissolve the drug in solution formulations or to dissolve surfactants in suspension formulations. tandfonline.comresearchgate.net In combination formulations with corticosteroids like beclomethasone (B1667900) dipropionate, ethanol is used to dissolve the steroid. google.com Interestingly, the presence of dissolved beclomethasone dipropionate has been found to decrease the solubility of formoterol fumarate dihydrate in an ethanol/HFA134a mixture, which surprisingly helps to inhibit Ostwald ripening and improve the physical stability of the suspended formoterol particles. google.com

Surfactants: Surfactants like oleic acid are used to stabilize suspension pMDIs. researchgate.net These agents reduce the surface energy between the drug particles and the propellant, preventing aggregation and improving the physical stability of the suspension. researchgate.net However, conventional surfactants that were soluble in older chlorofluorocarbon (CFC) propellants have low solubility in the currently used HFA propellants. tandfonline.comresearchgate.net Therefore, a co-solvent like ethanol is often required to dissolve the surfactant. tandfonline.comresearchgate.net Other approaches have investigated the use of phospholipids (B1166683) and a fluorinated alcohol (PFOH) as co-solvents to create stable suspension systems. ucl.ac.uk

Inhibition of Particle Growth in Suspension Formulations

Preventing the growth of suspended particles is crucial for maintaining the dose consistency and aerosol performance of formoterol fumarate pMDIs throughout their shelf life. google.com Several strategies are employed to inhibit this phenomenon:

Co-suspension Technology: As mentioned earlier, this technology uses porous phospholipid particles that surround the drug crystals, effectively preventing their aggregation and growth. biotech-asia.org

Use of Polymers: Polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG) have been included in formulations to enhance the physical stability of suspensions. ijpsonline.comnih.gov These polymers can help decrease particle settling and prevent agglomeration. nih.gov

Density Matching: Selecting HFA propellants that closely match the density of the micronized drug particles can also help create a more stable suspension. nih.gov

Controlling Drug Solubility: As seen in the combination formulation with beclomethasone dipropionate, modulating the solubility of formoterol fumarate in the propellant system can significantly inhibit particle growth due to Ostwald ripening. google.com

Through these advanced formulation strategies, it has been possible to develop room-temperature stable, suspension-based formoterol fumarate pMDIs that demonstrate consistent dosing and enhanced chemical stability compared to solution-based products. pharmtech.comijpsonline.comnih.gov

Interactive Table: Formulation Strategies for Formoterol Fumarate pMDIs

Formulation ChallengeStrategyKey Research Finding
Chemical Instability in SolutionSuspension FormulationSuspension-based pMDIs minimize chemical degradation of formoterol fumarate compared to solution formulations. pharmtech.com
Physical Instability of SuspensionsUse of Co-solvents and SurfactantsEthanol can be used as a co-solvent to dissolve surfactants like oleic acid, which stabilize the suspension. tandfonline.comresearchgate.net
Particle Growth (Ostwald Ripening)Solubility ModulationIn combination with beclomethasone dipropionate, the solubility of formoterol fumarate is reduced, inhibiting particle growth. google.com
Inconsistent DosingCo-suspension TechnologyUtilizes porous particles to create a stable suspension, ensuring consistent dose delivery. copdfoundation.orgbiotech-asia.org

Assessment of Aerodynamic Performance of Inhaled Formulations

The efficacy of an inhaled therapeutic agent like this compound is critically dependent on the aerodynamic performance of its formulation. For a dry powder inhaler (DPI), the formulation typically consists of the micronized active pharmaceutical ingredient (API) blended with larger carrier particles, such as lactose. ddl-conference.com The successful delivery of the drug to the deep lung regions is governed by a complex interplay of factors including the formulation's properties, the inhaler device design, and the patient's inspiratory effort. ddl-conference.commedcraveonline.com Key parameters used to characterize this performance in preclinical studies are the fine particle fraction (FPF), mass median aerodynamic diameter (MMAD), and the uniformity of the delivered dose. psu.edu

Evaluation of Fine Particle Fraction (FPF)

The Fine Particle Fraction (FPF) is a critical quality attribute for inhaled products, representing the proportion of the drug dose contained within particles of an aerodynamic diameter small enough to reach the deep lung, typically less than 5 µm. medcraveonline.comuliege.befrontiersin.org This fraction is considered the most therapeutically effective. medcraveonline.com Most conventional dry powder inhalers (DPIs) deliver an FPF between 20% and 30% of the labeled dose. medcraveonline.com However, formulation strategies can significantly enhance this performance.

In studies involving combination products, the FPF of formoterol fumarate can be influenced by the other active ingredient and the formulation technology. For instance, a fluticasone (B1203827) propionate/formoterol fumarate (FP/FORM) suspension aerosol delivered via a pressurized metered-dose inhaler (pMDI) demonstrated a high and consistent FPF of approximately 40% for the formoterol component at flow rates of 28.3 L/min and 60.0 L/min. researchgate.net This was notably higher than the FPF for the formoterol in a budesonide/formoterol (BUD/FORM) DPI, which was 6.6% at 28.3 L/min and 30.1% at 60.0 L/min. researchgate.net

Spray-drying technology has been employed to create carrier-free formulations. A co-spray-dried formulation of budesonide and formoterol fumarate (weight ratio 100:6) resulted in smooth, spherical particles. kinampark.com Another study on a fixed-dose combination of budesonide and formoterol fumarate dispensed via an Aerocaps® inhaler showed an FPF (< 5 µm) of 56% for formoterol. jbp.org.br In contrast, the reference product, which had formoterol and budesonide in separate capsules (Foraseq® in an Aerolizer® inhaler), showed an FPF of 52% for formoterol. jbp.org.brersnet.org

The physical properties of the formulation, such as the inclusion of excipients, also play a significant role. The inbound moisture of formoterol fumarate in its dihydrate form can influence its stability and FPF during storage, with one study noting a reduction in FPF of 18.58% after 6 months, which was less significant than for a non-hydrated compound under similar conditions. medcraveonline.com

Table 1: Research Findings on Fine Particle Fraction (FPF) of Inhaled Formoterol Fumarate Formulations

FormulationInhaler TypeFlow Rate (L/min)FPF (%) (Formoterol Component)Source
Fluticasone Propionate/Formoterol FumaratepMDI28.339.2 researchgate.net
Fluticasone Propionate/Formoterol FumaratepMDI60.042.1 researchgate.net
Budesonide/Formoterol FumarateDPI (Turbuhaler®)28.36.6 researchgate.net
Budesonide/Formoterol FumarateDPI (Turbuhaler®)60.030.1 researchgate.net
Beclometasone Dipropionate/Formoterol FumaratepMDI28.326.0 researchgate.net
Beclometasone Dipropionate/Formoterol FumaratepMDI60.039.5 researchgate.net
Budesonide/Formoterol FumarateDPI (Aerocaps®)N/A56.0 (<5 µm) jbp.org.br
Budesonide/Formoterol FumarateDPI (Aerolizer®)N/A52.0 (<5 µm) jbp.org.br

Determination of Mass Median Aerodynamic Diameter (MMAD)

The Mass Median Aerodynamic Diameter (MMAD) is the aerodynamic diameter at which 50% of the mass of the drug particles in an aerosolized dose are smaller and 50% are larger. nih.gov To ensure effective deposition in the lungs, particles should generally have an MMAD between 1 and 5 µm. mdpi.comgoogle.com Particles larger than this tend to impact in the upper respiratory tract, while much smaller particles may be exhaled. frontiersin.orgnih.gov Cascade impactors, such as the Andersen Cascade Impactor (ACI) or the Next Generation Impactor (NGI), are standard instruments used to determine the MMAD of inhaled formulations. nih.govbio-integration.org

The MMAD is a critical parameter influenced by formulation composition. In a comparative study of two metered-dose inhaler (MDI) formulations containing formoterol fumarate (6 µg) and budesonide (200 µg), the MMAD for the formoterol component was 3.03 µm in one formulation and 3.86 µm in the other. nih.gov The formulation with the lower MMAD also exhibited a higher fine particle fraction, demonstrating superior aerodynamic performance. nih.gov

Formulation technology plays a crucial role in controlling particle size. Co-spray drying of budesonide and formoterol fumarate has been shown to produce particles with a narrow size distribution. kinampark.com Similarly, spray-dried particles containing formoterol fumarate and budesonide, using distearoylphosphatidylcholine (DSPC) as an excipient, were developed. google.com The MMAD for the formoterol component in these engineered particles was largely equivalent to that of the budesonide component at different flow rates, confirming that the two drugs were formulated within single particles. google.com This is a significant advantage over simple blend formulations, where the different aerodynamic properties of the individual drug particles can lead to varied deposition profiles. google.com

Table 2: Research Findings on Mass Median Aerodynamic Diameter (MMAD) of Inhaled Formoterol Fumarate Formulations

FormulationInhaler TypeMMAD (µm) (Formoterol Component)Source
Formoterol Fumarate & Budesonide (Formulation I)MDI3.03 nih.gov
Formoterol Fumarate & Budesonide (Formulation II)MDI3.86 nih.gov
Co-spray dried Budesonide & Formoterol FumarateDPINot Specified, but FPF between 50.5% and 68.3% kinampark.com
Spray-dried Formoterol Fumarate & Budesonide (with DSPC)DPILargely equivalent to Budesonide component google.com

Delivered Dose Uniformity (DDU) and Blend Uniformity (BU) Studies

Delivered Dose Uniformity (DDU) is a measure of the consistency of the drug dose delivered from the inhaler device from the first actuation to the last. tsi.com It is a critical quality attribute that ensures patients receive the correct therapeutic amount with each use. tsi.com DDU testing is performed using a Dosage Unit Sampling Apparatus (DUSA). medcraveonline.comersnet.org Regulatory bodies like the FDA provide guidance on DDU testing, which must demonstrate consistency throughout the device's lifecycle. tsi.comfda.gov

Studies on combination products containing formoterol fumarate have shown excellent DDU. A beclomethasone dipropionate/formoterol fumarate formulation in a NEXThaler® device showed consistent dose delivery of formoterol (around 5 µg) across various flow rates (30-90 L/min) and inhalation volumes (2.0 L and 4.0 L). nih.gov In contrast, a budesonide/formoterol fumarate formulation in a Turbohaler® showed a significant decrease in the emitted dose for formoterol at flow rates below 60 L/min. nih.gov This highlights the combined influence of the formulation and the device on dose consistency. nih.gov In vitro studies comparing a test formulation (budesonide/formoterol in a single capsule) to a reference formulation found that the delivered dose for formoterol was 10.2 µg and 11.1 µg, respectively, both within acceptable ranges. jbp.org.br

Blend Uniformity (BU) is essential for DPIs where the micronized drug is mixed with a carrier excipient. ddl-conference.com Achieving a homogenous blend is critical for ensuring that each dose metered from the device contains the correct amount of the active ingredient. ddl-conference.com A liquid chromatography method has been developed and validated specifically for analyzing BU in dry powder inhalation products containing budesonide and formoterol fumarate dihydrate. nih.gov Research into blending parameters for a Budesonide/Formoterol Fumarate DPI using a resonant acoustic mixer showed that homogeneity could be achieved with short blending times (30 to 90 seconds). ddl-conference.com The study also found that the choice of carrier (α-lactose monohydrate vs. mannitol) affected the time required to achieve a uniform blend. ddl-conference.com

Computational Chemistry and Rational Drug Design

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been pivotal in elucidating the intrinsic properties of the formoterol (B127741) molecule. These methods provide a detailed understanding of the electron distribution and geometry of the molecule, which are fundamental to its biological activity.

The three-dimensional structure of a drug molecule is critical to its ability to interact with its biological target. Geometry optimization using DFT allows for the determination of the most stable arrangement of atoms in the formoterol molecule. Studies have focused on optimizing the structure of formoterol, including its various solvate crystal forms like the dihydrate. researchgate.net This process involves finding the lowest energy conformation of the molecule, which is presumed to be the most populated and biologically relevant form.

Conformational analysis further explores the different spatial arrangements (conformers) that the formoterol molecule can adopt due to the rotation around its single bonds. Research has shown that formoterol can exist in different conformations, and intramolecular hydrogen bonding plays a significant role in stabilizing these structures. researchgate.net For instance, investigations into the crystal structures of formoterol fumarate (B1241708) have revealed the existence of anhydrates and various solvates, including dihydrate, diethanolate, and di-isopropanolate forms, with the dihydrate form exhibiting high energy, possibly due to a greater potential for intramolecular hydrogen bonding. researchgate.net

A study utilizing DFT with the B3LYP/6-31G(d) basis set investigated the optimized geometry of both neutral and protonated formoterol molecules. electrochemsci.org This is particularly relevant as the protonation state can significantly influence the drug's interaction with its receptor. The calculated bond lengths and angles provide a precise geometric description of the molecule. For example, specific bond lengths such as O1-C10 and N5-C7 have been calculated to be 1.368 Å and 1.466 Å, respectively, in one such study. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of Formoterol researchgate.net

ParameterBond Length (Å) DFT/B3LYP/6311G(d)
O1-C101.368
O2-C231.370
O3-C221.373
N5-C71.466
N5-C91.458

This table presents a selection of calculated bond lengths within the formoterol molecule, providing a quantitative look at its optimized structure.

Quantum chemical calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of formoterol. researchgate.net By calculating the vibrational frequencies and intensities, researchers can assign the experimentally observed spectral bands to specific molecular motions, such as stretching and bending of bonds. researchgate.net This correlation between theoretical and experimental spectra serves as a powerful validation of the calculated molecular structure. researchgate.net

For formoterol fumarate, DFT calculations have been used to compute the IR and Raman spectra, which have shown good agreement with experimental data. researchgate.net This has allowed for a detailed description of the vibrational modes and has helped confirm that formoterol fumarate specimens are likely to exist in the dihydrate form, with or without intramolecular hydrogen bonding. researchgate.net Such analyses are crucial for quality control and for understanding the interactions of the drug with other components in pharmaceutical formulations. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on how formoterol interacts with its biological environment, particularly its target receptor and the cell membrane.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For formoterol, docking studies have been crucial in understanding its interaction with the β2-adrenergic receptor (β2-AR). These studies have helped to identify the key amino acid residues in the receptor's binding pocket that form hydrogen bonds and other interactions with the formoterol molecule.

Research has shown that formoterol's high affinity and selectivity for the β2-AR are a result of these specific interactions. nih.gov For example, studies have highlighted the importance of serine residues in helix 5 of the β1-adrenoceptor in binding to formoterol. scispace.com Cryo-electron microscopy and X-ray crystallography have provided high-resolution structures of formoterol bound to β-adrenoceptors, revealing weakened interactions with these serine residues when β-arrestin is coupled compared to when a G-protein is coupled. scispace.combohrium.com This provides a structural basis for understanding biased agonism, where a ligand can preferentially activate one signaling pathway over another. scispace.com

Docking studies have also been employed to investigate the potential of formoterol in other therapeutic contexts. For instance, in a study exploring its use for COVID-19, molecular docking was used to examine its interaction with relevant biological targets. researchgate.net

Molecular dynamics (MD) simulations provide a moving picture of the molecular system over time, allowing researchers to observe the conformational changes of formoterol and its interactions with its surroundings, such as the cell membrane. The long duration of action of formoterol has been attributed, in part, to its ability to partition into the lipid bilayer of the cell membrane, creating a local depot from which it can continuously activate the receptor. nih.govnih.gov

MD simulations have been used to study the membrane partitioning characteristics of formoterol. nih.gov These studies have shown that the methoxy-phenyl-alkyl tail of formoterol contributes to its preferential accumulation within the lipid bilayer at depths different from short-acting agonists. nih.gov This membrane-facilitated receptor access is believed to be a key factor in its long-acting therapeutic profile. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For formoterol, SAR studies have been essential in identifying the key molecular features responsible for its potent and long-lasting bronchodilator effects.

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. By analyzing the structures of active molecules like formoterol, a pharmacophore model can be developed. This model can then be used to design new molecules with potentially improved properties or to screen virtual libraries of compounds to identify new potential drug candidates. The pharmacophore for β2-agonists typically includes an aromatic ring, a hydroxyl group, and a protonated amine, all of which are present in the formoterol structure.

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Preclinical Focus)

In modern drug discovery, the use of computational, or in silico, models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is a critical component of the preclinical development phase. researchgate.nettandfonline.com These predictive tools, ranging from Quantitative Structure-Activity Relationship (QSAR) models to complex Physiologically Based Pharmacokinetic (PBPK) simulations, allow researchers to forecast a compound's behavior in the body before extensive in vivo testing. nih.govresearchgate.net For orally inhaled drugs like formoterol fumarate hydrate (B1144303), where pharmacokinetics are complex due to the route of administration, these models are particularly valuable for understanding and optimizing drug delivery and systemic exposure. kcl.ac.ukresearchgate.net

PBPK modeling is a powerful compartmental technique that can predict local (lung tissue) and systemic plasma concentrations based on a drug's physicochemical characteristics and physiological parameters. nih.gov When combined with computational fluid dynamics (CFD) to model lung deposition, PBPK provides a mechanistic framework to simulate the entire journey of the inhaled drug. nih.gov

Detailed Research Findings

Research efforts have focused on developing and validating in silico models that accurately describe the pharmacokinetic profile of inhaled formoterol.

Absorption: Computational models predict that formoterol is rapidly absorbed following inhalation. drugbank.com The absorption process is complex, often showing multiphasic characteristics that require sophisticated models to fully capture. uoa.gr To build and refine these predictive models, data from in vitro systems that mimic the lung environment are essential. mdpi.com For instance, the Calu-3 cell line, which represents airway epithelium, is commonly used to measure permeability. researchgate.net One study using a 3D model of the human lung airway incorporating primary human bronchial epithelial cells measured an apparent permeability (Papp) for formoterol fumarate of 8.5 × 10⁻⁶ cm/s. acs.org The same model quantified the intracellular concentration in epithelial cells at 3.8%. acs.org

PBPK models for formoterol are often constructed using software like Gastroplus™ and incorporate data on lung deposition, dissolution, and absorption clearance. researchgate.net These models confirm that the pulmonary route leads to high bioavailability. diva-portal.org This is supported by in vivo studies in rats, which are used to validate the predictive models and have shown a high pulmonary bioavailability for formoterol. diva-portal.org

Distribution: Once absorbed, formoterol is distributed throughout the body. In silico models predict a moderate level of binding to plasma proteins. Data used to inform these models indicates that formoterol binds to serum albumin at a rate of approximately 31% to 38%. drugbank.com PBPK models simulate the distribution of the drug into various compartments, including the central plasma compartment, bronchial muscle, and other tissues, using first-order transfer rates to describe the movement between them. frontiersin.org

Metabolism: The primary metabolic pathways for formoterol predicted by computational tools and confirmed by in vitro data involve direct glucuronidation of the parent molecule and O-demethylation, which is then followed by glucuronide conjugation. drugbank.com The UGT (Uridine 5'-diphospho-glucuronosyltransferase) family of enzymes is identified as being key to its metabolism. genome.jp Computational tools can help predict the sites on the molecule most likely to undergo these metabolic transformations and which specific enzymes are involved. nih.gov

Excretion: Computational models and pharmacokinetic studies used for their validation show that formoterol and its metabolites are eliminated from the body primarily through renal pathways. drugbank.com The predicted renal clearance of formoterol is approximately 157 mL/min. drugbank.com The terminal elimination half-life, a key parameter calculated by pharmacokinetic models, is estimated to be between 10 and 13.9 hours, indicating a relatively slow elimination from the plasma. nih.gov This slow elimination contributes to the drug's long duration of action. nih.gov

Data Tables

Below are interactive tables summarizing the computationally predicted and model-informing ADME properties for formoterol.

Predicted Absorption & Distribution Properties

ParameterPredicted ValueSource
Apparent Permeability (Papp)8.5 × 10⁻⁶ cm/s acs.org
Plasma Protein Binding31% - 38% drugbank.com
Epithelial Intracellular Concentration3.8% acs.org

Predicted Metabolism & Excretion Properties

ParameterFinding/Predicted ValueSource
Primary Metabolic PathwaysDirect glucuronidation, O-demethylation drugbank.com
Key Metabolizing EnzymesUGT Substrate genome.jp
Renal Clearance~157 mL/min drugbank.com
Terminal Elimination Half-life10 - 13.9 hours nih.gov

Preclinical Pharmacological and Adme Studies in Animal Models

Pharmacokinetics and Biotransformation Pathways

The pharmacokinetic profile of formoterol (B127741) has been investigated in several animal species, revealing important species-specific differences in its disposition.

Following administration, formoterol is rapidly absorbed. astrazeneca.ca After oral administration of radiolabeled formoterol fumarate (B1241708) to dogs, the unchanged drug constituted over 60% of plasma radioactivity shortly after dosing and remained above 20% for up to 12 hours. nih.gov In contrast, in rats, only 1-3% of plasma radioactivity was attributed to the unchanged drug, indicating significant first-pass metabolism. nih.gov The oral bioavailability of formoterol fumarate reflects this difference, estimated to be 40% to 62% in dogs and a much lower 2.3% to 5.5% in rats. fda.gov In mice, the oral bioavailability was estimated to be between 10% and 15%, with extensive first-pass glucuronidation being the likely reason for this low value. fda.gov

Inhalation studies show that formoterol is rapidly absorbed, with maximum plasma concentrations reached within 10 minutes. europa.eu The systemic bioavailability following inhalation is approximately 61% of the delivered dose. europa.eu

The distribution of formoterol is also well-characterized. In rats, after repeated oral administration of radiolabeled formoterol, radioactivity in tissues gradually increased until day 14 and then remained constant. fda.gov Plasma protein binding for formoterol is approximately 50%. astrazeneca.caeuropa.eu The volume of distribution is about 4 L/kg for formoterol. europa.eu In vitro studies using rat, dog, and human plasma showed that protein binding ranged from 50% to 65% and was independent of the concentration tested. fda.gov Formoterol primarily binds to albumin. fda.gov

Table 1: Pharmacokinetic Parameters of Formoterol in Different Animal Species

ParameterRatDogMouse
Oral Bioavailability2.3-5.5% fda.gov40-62% fda.gov10-15% fda.gov
Elimination Half-life (t½)1.7 hours nih.gov4-6 hours nih.gov0.7 hours fda.gov
Volume of Distribution (Vd)~9.2 L/kg fda.gov~4 L/kg europa.euData not available
Plasma Protein Binding50-65% fda.gov44-60% (in vivo) fda.govData not available

The primary metabolic pathway for formoterol is direct glucuronidation at the phenolic hydroxyl group. nih.govnih.gov Another significant pathway involves O-demethylation, followed by glucuronidation. nih.gov In vitro studies have identified several cytochrome P450 (CYP) isoenzymes involved in O-demethylation, including CYP2D6, CYP2C19, CYP2C9, and CYP2A6. nih.gov Glucuronidation is mediated by multiple UDP-glucuronosyltransferase (UGT) isoenzymes such as UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15. nih.gov

In rats, formoterol is extensively metabolized after oral administration, with the primary metabolite being the phenolic O-glucuronide. fda.gov This conjugate is the main form found in the bile of rats. fda.gov In dogs, while the glucuronide conjugate is present in the urine, a much higher proportion of the unchanged drug is found compared to rats. nih.gov Studies using hepatocytes from rats, guinea pigs, marmosets, and dogs confirmed that the 2-O-glucuronide is a major metabolite across these species. nih.govsandoz.com

The excretion of formoterol and its metabolites occurs through both urine and feces. In both rats and dogs, approximately 36-45% of an administered dose is excreted in the urine, and 50-56% is excreted in the feces over 72 hours, regardless of the administration route. nih.gov

Biliary excretion is a significant route of elimination, particularly in rats, where it accounted for 65% of an oral dose. nih.gov In dogs, biliary excretion was lower, at 31% of the oral dose. nih.gov Studies have also demonstrated enterohepatic circulation in rats, where 69% of a dose administered as bile collected from dosed animals was reabsorbed. fda.gov After inhalation, about 8% to 13% of the delivered dose of formoterol is excreted unmetabolized in the urine. europa.eu

Preclinical Pharmacodynamics in Disease Models

The efficacy of formoterol has been evaluated in various preclinical models, primarily focusing on respiratory diseases, but also exploring its potential in other therapeutic areas.

Guinea pig models are considered highly relevant for studying bronchodilators due to the similarities in airway anatomy and pharmacology to humans. ulb.ac.beresearchgate.net In guinea pig tracheal preparations, formoterol has demonstrated potent and long-lasting bronchodilator effects. sandoz.comnih.gov It has been shown to be a highly selective beta-2 adrenoceptor agonist. sandoz.com

In a guinea pig asthma model, inhaled formoterol significantly inhibited methacholine-induced airway hyperresponsiveness in a dose-dependent manner. acs.org It also showed anti-inflammatory properties, such as the inhibition of edema and inflammatory cell accumulation in animal experiments. sandoz.com One study compared the relaxant potency of formoterol with other beta-2 agonists in guinea pig tracheae pre-contracted with carbachol. nih.gov Formoterol exhibited high intrinsic activity and receptor affinity, suggesting it could be effective in severe asthma. nih.gov

Table 2: Efficacy of Formoterol in Guinea Pig Asthma Models

ModelFindingReference
Isolated Guinea Pig TracheaDemonstrated potent and long-lasting bronchodilator effects. sandoz.comnih.gov sandoz.comnih.gov
Methacholine-induced Airway HyperresponsivenessSignificantly inhibited airway hyperresponsiveness in a dose-dependent manner. acs.org acs.org
Carbachol-precontracted TracheaeShowed high intrinsic activity and receptor affinity for relaxation. nih.gov nih.gov
Histamine-induced BronchospasmShowed a protective effect, which was enhanced when combined with budesonide (B1683875). semanticscholar.org semanticscholar.org

The systemic effects of formoterol have led to its investigation in non-respiratory models.

Spermatogenesis Dysfunction: Animal studies have indicated potential effects of formoterol on male fertility. In a study where formoterol was administered orally to rats, a reduction in male fertility was observed at a high dose level, though this was not seen at lower doses. astrazeneca.ca Other animal studies have reported findings such as decreased testicular weight and impaired spermatogenesis. hres.ca However, the relevance of these findings to humans at therapeutic doses is not fully established. nih.gov

Obesity: Research in animal models suggests a role for formoterol in regulating metabolism and body composition. In high-fat diet-fed mice, administration of formoterol ameliorated obesity, as evidenced by decreased body weight, fat-to-body weight ratio, and adipocyte size. nih.gov Formoterol was found to prevent adipogenesis by regulating the PPARγ/C/EBPα axis and the AMPK/PGC-1α pathway. nih.gov Another study in a mouse model of cancer cachexia showed that formoterol stimulated skeletal muscle growth and altered the metabolic profile, suggesting it could regulate imbalances in glycolysis, the citrate (B86180) cycle, and lipid and amino acid metabolism. sci-hub.seresearchgate.net In obese asthmatic rats, formoterol treatment was associated with a decrease in body weight and changes in serum levels of adiponectin and leptin. nih.gov

Molecular and Cellular Basis of Drug-Drug Interactions (in Animal Models)

Preclinical studies in various animal models have been instrumental in elucidating the molecular and cellular mechanisms that underlie the drug-drug interactions of formoterol fumarate hydrate (B1144303). These investigations have revealed a complex interplay of pharmacodynamic and, to a lesser extent, pharmacokinetic interactions that can either enhance the therapeutic effects or potentiate the adverse effects of formoterol. The primary interactions observed are with other classes of drugs commonly used in the management of respiratory diseases, such as corticosteroids, β-blockers, methylxanthines, and diuretics.

The molecular basis for these interactions often involves the β2-adrenoceptor, the primary target of formoterol. The pharmacologic effects of formoterol are primarily mediated through the stimulation of intracellular adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). drugs.comatsjournals.org Increased cAMP levels lead to the relaxation of bronchial smooth muscle. drugs.comatsjournals.org Interactions with other drugs can modulate this signaling pathway at various levels, from receptor expression and function to downstream signaling cascades.

Interaction with Corticosteroids

The combination of formoterol with corticosteroids has been shown to have synergistic and additive effects on anti-inflammatory and bronchodilatory responses. atsjournals.org This positive interaction is supported by evidence from studies in animal models and in vitro systems, which point to a bidirectional molecular cross-talk between the β2-adrenergic and glucocorticoid signaling pathways.

Corticosteroids have been shown to increase the transcription of the β2-receptor gene, leading to an increase in the number of β2-receptors on the cell surface. atsjournals.org This effect may help to prevent the development of tolerance to long-acting β2-agonists (LABAs) like formoterol. atsjournals.org Conversely, LABAs can "prime" the glucocorticoid receptor (GR), enhancing its nuclear translocation and steroid-dependent gene activation. atsjournals.orgatsjournals.org

In a mouse model of allergic lung inflammation, the combination of formoterol and mometasone (B142194) demonstrated a synergistic effect in inhibiting the allergen-induced increase in airway hyperresponsiveness. nih.gov Both formoterol and mometasone dose-dependently inhibited the increase in Penh (a measure of airway resistance), and the combination of low doses of both drugs resulted in a synchronized activation of the corticosteroid receptor, suggesting a synergistic interaction. nih.gov

A study in rat airway smooth muscle cells (ASMCs) investigated the interaction between formoterol and the glucocorticoid budesonide. nih.gov It was found that formoterol can upregulate the expression of the M3 muscarinic receptor (M3R) through the β2AR-cAMP signaling pathway, which could contribute to bronchoprotection tolerance. nih.gov Budesonide was shown to suppress this formoterol-induced upregulation of M3R, providing a molecular mechanism for the beneficial interaction of this drug combination. nih.gov

Interacting Drug ClassAnimal Model/SystemObserved EffectInferred Molecular/Cellular BasisCitation
Corticosteroids (e.g., Mometasone, Budesonide)Mouse, RatSynergistic inhibition of airway hyperresponsiveness and inflammation. Prevention of formoterol-induced M3R upregulation.Increased β2-receptor synthesis and priming of the glucocorticoid receptor for steroid-dependent activation. Suppression of formoterol-induced M3R upregulation. atsjournals.orgatsjournals.orgnih.govnih.gov

Interaction with β-Adrenergic Blockers

The co-administration of formoterol with β-adrenergic receptor antagonists (β-blockers) results in a mutually inhibitory effect. astrazeneca.ca β-blockers, particularly non-selective ones, can antagonize the bronchodilatory effects of formoterol by competitively blocking β2-adrenoceptors in the airways. drugs.comastrazeneca.ca This can lead to severe bronchospasm in patients with obstructive airway disease. drugs.com

In mouse lung slices, the non-selective β-blocker propranolol (B1214883) was shown to inhibit the relaxation of airway smooth muscle induced by both the (R,R)- and (S,S)-enantiomers of formoterol. nih.gov In contrast, the β1-selective antagonist atenolol (B1665814) had no effect on the formoterol-induced relaxation, confirming that the interaction is primarily mediated through β2-receptors. nih.gov

Interacting Drug ClassAnimal Model/SystemObserved EffectInferred Molecular/Cellular BasisCitation
β-Adrenergic Blockers (e.g., Propranolol)MouseInhibition of formoterol-induced airway smooth muscle relaxation.Competitive antagonism at the β2-adrenoceptor. drugs.comastrazeneca.canih.gov

Interaction with Methylxanthines and Diuretics

Concomitant treatment with methylxanthine derivatives (e.g., theophylline) or non-potassium-sparing diuretics (e.g., loop or thiazide diuretics) can potentiate the hypokalemic effect of β2-adrenergic agonists like formoterol. fda.govmedsafe.govt.nz Beta-agonists can cause a shift of potassium from the extracellular to the intracellular space, leading to a decrease in serum potassium levels. fda.govhres.ca Methylxanthines and certain diuretics can also contribute to potassium loss, and their combined use with formoterol may increase the risk of adverse cardiovascular events associated with hypokalemia. nih.govdrugbank.com

Studies in laboratory animals, including minipigs, rodents, and dogs, have demonstrated the occurrence of cardiac arrhythmias and sudden death with histologic evidence of myocardial necrosis when β-agonists and methylxanthines are administered concurrently. fda.gov The clinical significance of these findings in humans is not fully known, but caution is advised. fda.gov

Interacting Drug ClassAnimal Model/SystemObserved EffectInferred Molecular/Cellular BasisCitation
MethylxanthinesMinipigs, Rodents, DogsPotentiation of hypokalemia and increased risk of cardiac arrhythmias and sudden death.Additive effects on intracellular potassium shifting and potential for enhanced cardiac stimulation. fda.govmedsafe.govt.nzfda.gov
Non-potassium-sparing DiureticsNot specified in resultsPotentiation of hypokalemia.Additive effects on potassium homeostasis, leading to increased potassium loss. fda.govmedsafe.govt.nz

Emerging Research Frontiers and Future Directions

Innovations in Advanced Drug Delivery Technologies

The development of sophisticated drug delivery systems is a primary focus of current research, aiming to improve the precision and efficiency of formoterol (B127741) delivery to the lungs. A significant innovation is the advent of co-suspension delivery technology. nih.gov This approach involves formulating micronized formoterol fumarate (B1241708) crystals with spray-dried, low-density phospholipid porous particles within a hydrofluoroalkane (HFA) propellant. nih.govastrazeneca-us.com This technology is engineered to prevent the separation and sedimentation of drug crystals over time, ensuring a stable, homogeneous suspension. nih.govastrazeneca-us.com The result is consistent and reproducible dose delivery, which is particularly challenging for low-dose medications like formoterol. nih.govpharmtech.com Studies have shown that co-suspension formulations can achieve a high fine particle fraction (FPF), often exceeding 55-60%, which is crucial for deep lung deposition. nih.govresearchgate.net This technology has proven effective for combination products, enabling consistent delivery of formoterol alongside other active pharmaceutical ingredients like glycopyrrolate (B1671915) or budesonide (B1683875) from a single pressurized metered-dose inhaler (pMDI). nih.govbiotech-asia.orgresearchgate.net

Another major area of innovation lies in nanoparticle-based delivery systems. mdpi.comresearchgate.net Researchers are investigating polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), to encapsulate formoterol. mdpi.com These systems offer the potential for sustained drug release, improved drug stability, and targeted delivery. mdpi.com A comprehensive study on formoterol-loaded PEGylated PLGA nanoparticles detailed how modifying synthesis parameters—like polymer molecular weight, surfactant choice, and sonication time—can optimize drug loading and control release kinetics. mdpi.com For instance, nanoparticles prepared by a single emulsion method showed significant burst release, whereas other methods could be tuned for more prolonged release profiles. mdpi.com Such controlled-release formulations could potentially reduce dosing frequency and improve patient adherence. researchgate.net

The table below summarizes key findings from studies on advanced delivery systems for formoterol.

Delivery TechnologyKey InnovationReported FindingsReference(s)
Co-Suspension Technology Use of porous phospholipid particles to suspend drug crystals in HFA propellant.Achieves reproducible dose delivery and a fine particle fraction >55%. Maintains performance across different manufacturing batches and storage conditions. Overcomes variability from patient handling errors. nih.govastrazeneca-us.com
Polymeric Nanoparticles Encapsulation of formoterol within biodegradable polymers like PEGylated PLGA.Allows for sustained drug release and improved stability. Drug loading and release kinetics can be tuned by modifying synthesis parameters. mdpi.com
Extrafine Formulations Development of formulations that produce particles with a very small aerodynamic diameter (~1.1 µm).Facilitates drug deposition in the small, peripheral airways. Improves regional airway distribution and total lung deposition. nih.govtandfonline.com

These advancements in delivery technology are not only enhancing the performance of formoterol in its established role but are also enabling its use in novel triple-therapy combinations from a single inhaler, a significant step forward in simplifying treatment regimens for respiratory diseases. nih.govnih.gov

Exploration of Novel Therapeutic Applications Beyond Traditional Respiratory Indications

While formoterol is a cornerstone in the management of asthma and COPD, emerging research is beginning to uncover its therapeutic potential in other areas. drugbank.com This exploration is largely driven by its mechanism of action as a β2-adrenergic receptor agonist, as these receptors are present in various non-pulmonary tissues, including skeletal muscle. nih.govkarger.com

One of the most promising new frontiers is in the treatment of conditions associated with mitochondrial dysfunction. mdpi.com Preclinical studies have suggested that formoterol shows promise in addressing such dysfunctions in a variety of diseases. mdpi.com The development of novel formulations, such as the PEGylated PLGA nanoparticles, is partly aimed at creating systems that could deliver formoterol for these potential systemic applications. mdpi.com

Furthermore, the systemic effects of formoterol on skeletal muscle are being investigated. The stimulation of β2-receptors in skeletal muscle is a known class effect of β2-agonists. karger.com While this can lead to side effects like tremor, researchers are exploring whether this action could be harnessed for therapeutic benefit in conditions characterized by muscle wasting or weakness. nih.govkarger.com A study assessing the non-pulmonary effects of formoterol when added to budesonide therapy noted a statistically significant increase in upper limb tremor, confirming the systemic activity of the drug on skeletal muscles after inhalation. nih.govkarger.com

The table below outlines the non-respiratory areas where formoterol's therapeutic potential is being explored.

Potential Therapeutic AreaRationale for ExplorationSupporting Research FindingsReference(s)
Mitochondrial Dysfunction β2-adrenergic signaling can influence cellular metabolism and mitochondrial function.Formoterol has shown promise in preclinical models of diseases involving mitochondrial dysfunction. Nanoparticle formulations are being developed for potential systemic delivery. mdpi.com
Skeletal Muscle Conditions β2-adrenergic receptors are present in skeletal muscle and their stimulation can have anabolic effects.Inhaled formoterol has been confirmed to have systemic effects on skeletal muscle, causing tremors. This receptor activity is being considered for potential therapeutic applications in muscle-related disorders. nih.govkarger.com

This research is still in its early stages, and further investigation is required to establish the efficacy and safety of formoterol for these novel indications. However, these exploratory studies highlight the potential for formoterol to be repurposed beyond its traditional use in respiratory medicine.

Integration of Advanced Characterization and Computational Modeling Approaches

A deeper understanding of the solid-state properties of formoterol fumarate hydrate (B1144303) is crucial for developing robust and stable drug products. To this end, researchers are increasingly integrating advanced analytical techniques with computational modeling.

Solid-state nuclear magnetic resonance (SSNMR) spectroscopy has emerged as a powerful tool for characterizing the various solid forms of formoterol fumarate, including its polymorphs and solvates. rsc.orgrsc.orgresearchgate.net Techniques like 13C cross-polarization magic angle spinning (CP/MAS) can identify different phases and structural changes, even in complex mixtures. srce.hrresearchgate.net SSNMR has been used to study the dynamics of the formoterol molecule, such as the rotation of phenyl rings and the mobility of the fumarate ion, providing insights into the stability of different crystal structures. rsc.orgrsc.orgdur.ac.uk For example, studies have used SSNMR to characterize the diethanol and diisopropanol solvates and monitor their conversion to an anhydrous form. researchgate.netdur.ac.uk

Computational modeling, particularly Density Functional Theory (DFT), is being used in tandem with experimental data to refine our understanding of formoterol's structure. researchgate.net By optimizing the geometry of different solvate crystal forms (dihydrate, diethanolate, diisopropanolate) and anhydrates, researchers can predict vibrational spectra and better interpret experimental results. researchgate.net This combined approach provides valuable information about intramolecular hydrogen bonding and potential interactions with excipients. researchgate.net Furthermore, pharmacokinetic/pharmacodynamic (PK/PD) mathematical models are being developed to simulate the effects of inhaled formoterol. nih.gov These models, which can incorporate simplified-geometry representations of the bronchial region, help in understanding drug action and predicting airflow response in virtual patient populations. nih.gov

Other advanced characterization techniques are also routinely employed. Differential Scanning Calorimetry (DSC) is used to study the thermal properties and phase transitions of formoterol fumarate dihydrate and its formulations, such as in nanoparticle systems. mdpi.com

TechniqueApplication for Formoterol Fumarate HydrateKey Insights GainedReference(s)
Solid-State NMR (SSNMR) Characterization of polymorphs, solvates, and desolvates. Study of molecular dynamics (e.g., ring flips, ion mobility).Identification of different solid forms in a sample. Understanding the hydrogen-bonding network and dynamic processes that influence stability. rsc.orgrsc.orgresearchgate.netdur.ac.uk
Computational Modeling (DFT, PK/PD) Geometry optimization of crystal structures. Prediction of vibrational spectra. Simulation of drug kinetics and dynamic response in the lungs.Improved understanding of molecular structure and interactions. Prediction of clinical efficacy and optimization of therapy regimens. researchgate.netnih.gov
Differential Scanning Calorimetry (DSC) Analysis of thermal transitions (e.g., melting points, glass transitions).Determination of the thermal behavior of the raw drug and its formulations, providing information on physical state and stability. mdpi.com
X-ray Diffraction (XRD) Determination of crystal structure and identification of polymorphic forms.Provides fundamental information on the three-dimensional arrangement of molecules in the solid state. Used to screen for and identify different polymorphs. materialsciencejournal.org

The integration of these advanced methods allows for a multi-faceted characterization of this compound, from the molecular level to its clinical effects, facilitating the rational design of more effective and stable pharmaceutical products.

Addressing Persistent Research Challenges in Solid-State and Formulation Science

Despite its widespread use, formoterol fumarate presents persistent challenges in solid-state and formulation science that are the focus of ongoing research. One of the most significant issues is its inherent physical and chemical instability, particularly its sensitivity to moisture. pharmtech.com This instability can lead to degradation of the active pharmaceutical ingredient (API) during storage, which has historically necessitated refrigerated storage for some solution-based pMDI products. pharmtech.com

The compound is also known for its polymorphism, meaning it can exist in multiple crystalline forms (polymorphs) as well as various solvated forms. researchgate.netmaterialsciencejournal.org Different solid forms can have different physicochemical properties, including solubility and stability, which can impact the manufacturing process and the final product's performance. materialsciencejournal.org Research has identified several forms, including three anhydrates, a dihydrate, and various solvates (e.g., diethanolate, diisopropanolate). researchgate.net A key challenge is to select and produce the most thermodynamically stable form to prevent solid-form changes upon exposure to environmental stress (like temperature and humidity) or mechanical stress during manufacturing. materialsciencejournal.orgacs.org

Formulating a low-dose, moisture-sensitive drug like formoterol into a product that delivers a consistent and accurate dose is a major hurdle. pharmtech.com For suspension-based pMDIs, achieving dose reproducibility after storage can be difficult. pharmtech.com Researchers are actively working to overcome these issues, for instance, by using novel excipients like submicron lactose (B1674315) to create more robust suspension products with enhanced shelf life. pharmtech.com Another challenge is the potential for drug-excipient interactions in the solid state, which can be accelerated by factors like elevated temperature, humidity, and mechanical stress during processes like milling. acs.org Understanding and mitigating these interactions is crucial for ensuring the stability of the final dosage form. acs.org

The table below summarizes the key research challenges and the approaches being taken to address them.

Research ChallengeDescriptionCurrent Research ApproachesReference(s)
Physicochemical Instability Formoterol fumarate is inherently sensitive to moisture and can degrade, impacting shelf life and product robustness.Development of stable suspension formulations (e.g., using submicron lactose). Formulation of co-suspensions to protect the drug crystals. pharmtech.com
Polymorphism and Solvation The existence of multiple crystal forms with varying stability and solubility complicates manufacturing and product consistency.Comprehensive polymorph and solvate screening using advanced characterization techniques (XRD, SSNMR). Thermodynamic stability testing to identify the most stable form. researchgate.netmaterialsciencejournal.org
Low-Dose Formulation Achieving dose uniformity and reproducibility is difficult for a low-dose API, especially in suspension formulations.Innovations in formulation technology, such as co-suspension systems, to ensure homogeneous and stable suspensions. nih.govpharmtech.com
Drug-Excipient Interactions Potential for chemical reactions between formoterol and excipients in the solid state, especially under stress conditions.Compatibility studies under accelerated conditions (heat, humidity, mechanical stress) to identify potential interactions. acs.org

Addressing these persistent challenges through continued research is essential for the development of next-generation this compound products with improved stability, reliability, and therapeutic performance.

Q & A

(Basic) What analytical methods are recommended for quantifying Formoterol fumarate hydrate and its related compounds in pharmaceutical formulations?

Answer:
The United States Pharmacopeia (USP) outlines a high-performance liquid chromatography (HPLC) method for quantifying this compound and its related compounds. Key steps include:

  • Chromatographic Conditions : Use a 4.6-mm × 15-cm column with packing L67, a 225-nm detector, and a flow rate of 0.5 mL/min .

  • System Suitability : Ensure resolution (R ≥ 1.5) between critical pairs like Formoterol-related compound G and A. The peak-to-valley ratio for Formoterol-related compound C and Formoterol must be ≥2.5 .

  • Quantification : Calculate impurities using relative response factors (Table 1 in USP monographs) and the formula:

    Percentage of impurity=Peak response of impuritySum of all peak responses×100\text{Percentage of impurity} = \frac{\text{Peak response of impurity}}{\text{Sum of all peak responses}} \times 100

    Total impurities should not exceed 0.5% .

(Advanced) How can researchers resolve and quantify diastereomeric impurities in this compound using chromatographic techniques?

Answer:
Diastereomeric impurities (e.g., Formoterol-related compound I) require specialized chromatographic conditions:

  • Derivatization : Treat samples with dimethylformamide and N-(trimethylsilyl)imidazole to enhance separation .
  • Resolution Criteria : Use USP Formoterol Fumarate Resolution Mixture RS as a reference. The peak-to-valley ratio (HP/HV) between Formoterol-related compound I and Formoterol must be ≥2.5 .
  • Validation : Ensure method specificity by comparing retention times and UV spectra with reference standards. Limit diastereomers to ≤0.3% .

(Basic) What are the pharmacopeial specifications for water content and pH in this compound formulations?

Answer:
Per USP guidelines:

  • Water Content : Determined via Karl Fischer titration (Method I), must be 4.0–5.0% .
  • pH : Measured in a 1 mg/mL aqueous solution, should range between 5.5 and 6.5 .
  • Validation : Use calibrated equipment and replicate measurements to ensure compliance with these limits .

(Advanced) What experimental design considerations are critical when assessing the ergogenic effects of this compound in clinical studies?

Answer:
Key considerations include:

  • Blinding and Randomization : Use a double-blind, crossover design to minimize bias. For example, compare Formoterol against placebo and active controls (e.g., salbutamol) .
  • Dosage Control : Administer therapeutic doses (e.g., 12 µg via Turbuhaler) to avoid supratherapeutic effects .
  • Outcome Measures : Include both aerobic (VO₂max) and anaerobic (Wingate peak power) metrics. Statistical analysis should account for intra-subject variability using ANOVA or mixed-effects models .

(Advanced) How can multivariate analysis be applied to evaluate the impact of patient respiratory profiles on inhaler performance?

Answer:

  • Critical Quality Attributes (CQAs) : Define variables like Fine Particle Mass (FPM), Mass Median Aerodynamic Diameter (MMAD), and deposition fraction in peripheral airways .
  • Design of Experiments (DoE) : Use factorial designs to test interactions between inhalation flow rates, particle size, and patient lung function .
  • Statistical Tools : Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate CQAs with clinical outcomes .

(Basic) How to validate the identity of this compound using spectroscopic and chromatographic methods?

Answer:

  • Infrared (IR) Spectroscopy : Compare sample spectra with USP reference standards, focusing on key functional groups (e.g., hydroxyl, amine) .
  • Optical Rotation : Measure specific rotation in methanol (10 mg/mL); values must be between -0.10° and +0.10° to confirm enantiomeric purity .
  • HPLC Retention Time : Match sample retention times with USP Formoterol Fumarate RS under standardized conditions .

(Advanced) What methodologies are used to assess the deposition efficiency of this compound in the peripheral airways?

Answer:

  • Functional Respiratory Imaging (FRI) : Quantify deposition fractions using 3D reconstructions of patient airways and computational fluid dynamics .
  • Radiolabeling : Track drug distribution via gamma scintigraphy after labeling Formoterol with technetium-99m .
  • In Vitro Testing : Use cascade impactors (e.g., Next Generation Impactor) to simulate lung deposition under varying flow rates (e.g., 30–90 L/min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.